Naquotinib
描述
This compound is an orally available, irreversible, third-generation, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, ASP8273 covalently binds to and inhibits the activity of mutant forms of EGFR, including the T790M EGFR mutant, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. ASP8273 preferentially inhibits mutated forms of EGFR including T790M, a secondarily acquired resistance mutation, and may have therapeutic benefits in tumors with T790M-mediated resistance when compared to other EGFR tyrosine kinase inhibitors. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
a third-generation EGFR tyrosine kinase inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations
See also: this compound Mesylate (active moiety of).
属性
IUPAC Name |
6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDCLUARMDUUKN-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448232-80-1 | |
| Record name | Naquotinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naquotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12036 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAQUOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naquotinib: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naquotinib (also known as ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound. It includes a detailed summary of its biological activity, key experimental protocols, and visualizations of relevant biological pathways and synthetic routes to serve as a comprehensive resource for professionals in the field of oncology drug development.
Introduction: The Challenge of EGFR-Mutant NSCLC
Epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in the EGFR gene are common drivers of non-small cell lung cancer (NSCLC).[1] While first and second-generation EGFR-TKIs have shown efficacy, the development of resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term effectiveness.[1] This has driven the development of third-generation EGFR-TKIs, such as this compound, which are designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR to minimize toxicity.[1][2]
Discovery and Mechanism of Action
This compound is an orally available, pyrazine carboxamide-based compound designed to selectively and irreversibly inhibit mutant forms of EGFR.[3] Its mechanism of action involves the covalent binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding effectively blocks EGFR-mediated signaling pathways, including the ERK and Akt pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[4][5]
EGFR Signaling Pathway and this compound's Point of Intervention
The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell growth, proliferation, and survival.[6][7][8] this compound inhibits the initial kinase activity of mutant EGFR, thereby preventing the activation of these critical downstream pathways.
Biological Activity of this compound
This compound demonstrates potent and selective inhibitory activity against various EGFR mutations, including exon 19 deletions (del19) and the L858R and T790M mutations, while showing significantly less activity against wild-type EGFR.
In Vitro Kinase and Cell-Based Assay Data
The following tables summarize the in vitro inhibitory activity of this compound against EGFR kinases and in cellular assays.
| EGFR Mutant | IC50 (nM) |
| del ex19 | 5.5 |
| L858R | 4.6 |
| del ex19/T790M | 0.26 |
| L858R/T790M | 0.41 |
| Wild-Type (WT) | 13 |
| Data from in vitro biochemical enzymatic assays.[3] |
| Cell Line | EGFR Mutation | IC50 (nM) |
| PC-9 | del ex19 | 8-33 |
| HCC827 | del ex19 | 8-33 |
| NCI-H1975 | L858R/T790M | 8-33 |
| PC-9ER | del ex19/T790M | 8-33 |
| A431 | Wild-Type | 230 |
| Data from cell growth inhibition assays.[5] |
In Vivo Efficacy
In preclinical xenograft models using human NSCLC cell lines, orally administered this compound demonstrated dose-dependent tumor regression. In the NCI-H1975 (L858R/T790M) and HCC827 (del ex19) xenograft models, this compound induced tumor regression at doses of 10, 30, and 100 mg/kg.[5]
| Xenograft Model | EGFR Mutation | Effective Doses | Outcome |
| NCI-H1975 | L858R/T790M | 10, 30, 100 mg/kg | Tumor Regression |
| HCC827 | del ex19 | 10, 30, 100 mg/kg | Tumor Regression |
| PC-9 | del ex19 | Not specified | Tumor Regression |
| LU1868 (PDX) | L858R/T790M | from 10 mg/kg | Tumor Growth Inhibition |
| PDX: Patient-Derived Xenograft[5] |
Chemical Synthesis of this compound
The synthesis of this compound is detailed in patent WO 2016/121777. The following represents a plausible synthetic scheme based on the information available for pyrazine carboxamide-based compounds. The synthesis involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient.
Disclaimer: The following is a generalized representation of the synthesis. For detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, please refer to patent WO 2016/121777.
Step 1: Synthesis of the Pyrazine Core The synthesis begins with the construction of the substituted pyrazine-2-carboxamide core. This is typically achieved through a series of condensation and functional group manipulation reactions starting from simpler acyclic precursors.
Step 2: Introduction of the Aniline Moiety The key aniline side chain, N1-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)benzene-1,4-diamine, is coupled to the pyrazine core. This is often accomplished via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds.
Step 3: Coupling of the Pyrrolidinyl Moiety The (R)-pyrrolidin-3-ol moiety is then introduced. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of the pyrrolidine displaces a leaving group on the pyrazine ring.
Step 4: Final Acylation The final step involves the acylation of the secondary amine on the pyrrolidine ring with acryloyl chloride to introduce the reactive acrylamide group, which is essential for the irreversible binding to Cys797 of EGFR. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocols
EGFR Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of EGFR.
Methodology:
-
Reagent Preparation: Recombinant human EGFR (wild-type or mutant) is diluted in kinase assay buffer. A serial dilution of this compound is prepared. ATP and a suitable substrate (e.g., a synthetic peptide) are also prepared in the assay buffer.
-
Enzyme-Inhibitor Incubation: The EGFR enzyme is pre-incubated with varying concentrations of this compound in a microplate for a defined period to allow for inhibitor binding.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
Reaction Termination and Signal Detection: The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system or quantifying the remaining ATP using a luciferase-based assay.
-
Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: NSCLC cells (e.g., NCI-H1975, HCC827) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a period of 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control and various doses of this compound).
-
Drug Administration: this compound is administered orally to the mice at the predetermined doses and schedule (e.g., once daily).
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size or at a specified time point. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound is a potent, third-generation EGFR-TKI that has demonstrated significant preclinical activity against NSCLC models harboring common activating and resistance mutations. Its discovery and development highlight the ongoing efforts to overcome acquired resistance to targeted cancer therapies. The chemical synthesis of this compound involves a multi-step process to construct the complex pyrazine carboxamide scaffold. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of similar targeted therapies. While clinical development of this compound has been discontinued, the knowledge gained from its study continues to inform the design of next-generation EGFR inhibitors.
References
- 1. CN115721722B - Pharmaceutical composition for treating EGFR-TKI resistant non-small cell lung cancer - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 5. WO2022009235A1 - Process for the preparation of gilteritinib fumarate - Google Patents [patents.google.com]
- 6. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]
Naquotinib (ASP8273): A Technical Guide to a Third-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naquotinib, also known as ASP8273, is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed by Astellas Pharma for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations, including the T790M resistance mutation.[3][4] Unlike earlier generation TKIs, this compound was designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) receptor, potentially reducing toxicity.[1][5] This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.
Core Chemical Structure and Properties
This compound is a small molecule belonging to the pyrazine carboxamide class of compounds.[6][7] Its structure is characterized by a core pyrazine ring system linked to a substituted aniline and an acryloylpyrrolidine moiety. The acryloyl group is crucial for its mechanism of action, enabling covalent binding to the EGFR kinase domain.
| Property | Value |
| IUPAC Name | (R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-((4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide[2][8] |
| Chemical Formula | C30H42N8O3[2][8][9] |
| Molecular Weight | 562.71 g/mol [2][9] |
| CAS Number | 1448232-80-1 (free base)[2][8] |
| SMILES Code | O=C(C1=NC(CC)=C(O[C@H]2CN(C(C=C)=O)CC2)N=C1NC3=CC=C(N4CCC(N5CCN(C)CC5)CC4)C=C3)N[8] |
Mechanism of Action
This compound functions as a mutant-selective, irreversible inhibitor of EGFR.[9][10] Upon administration, it covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[5][9] This irreversible binding blocks the phosphorylation of EGFR and subsequently inhibits its downstream signaling pathways, including the ERK and Akt pathways, which are critical for cell proliferation and survival.[5][9] By preferentially targeting EGFR mutants (such as L858R, exon 19 deletion, and the T790M resistance mutation), this compound aims to induce cell death and inhibit tumor growth in cancer cells that are dependent on these mutations.[1][2]
References
- 1. This compound | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Astellas Pharma - AdisInsight [adisinsight.springer.com]
- 4. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological and Structural Characterizations of this compound, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 8. This compound free base|1448232-80-1 (free base)--Shanghai xingMo Biotechnology [xmobio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Naquotinib's Irreversible Engagement with EGFR C797: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of naquotinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It focuses on its designed interaction with the EGFR C797 residue, the structural basis of its inhibitory action, and the implications of the C797S mutation in acquired resistance. This document provides quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Evolution of EGFR Inhibitors and the Rise of this compound
First and second-generation EGFR TKIs have demonstrated significant clinical efficacy in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the emergence of the T790M "gatekeeper" mutation often leads to acquired resistance. Third-generation EGFR TKIs, such as this compound (formerly ASP8273), were specifically designed to overcome this resistance mechanism while sparing wild-type (WT) EGFR, thereby reducing toxicity.
This compound is an irreversible, mutant-selective EGFR inhibitor.[1] Its mechanism of action relies on the formation of a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[2][3] This irreversible binding permanently inactivates the receptor, leading to a sustained inhibition of downstream signaling pathways that drive tumor growth and survival.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency against activating and T790M-resistant EGFR mutations.
Table 1: In Vitro Inhibitory Activity of this compound Against EGFR Variants
| EGFR Genotype | Assay Type | IC50 (nM) | Reference |
| Wild-Type (WT) | Enzymatic | 13 | [2] |
| Cell-based (A431) | 600 | [4] | |
| del ex19 | Enzymatic | 5.5 | [2] |
| Cell-based (HCC827) | 7.3 | [4] | |
| L858R | Enzymatic | 4.6 | [2] |
| Cell-based (II-18) | 43 | [4] | |
| del ex19/T790M | Enzymatic | 0.26 | [2] |
| L858R/T790M | Enzymatic | 0.41 | [2] |
| Cell-based (NCI-H1975) | 26 | [4] | |
| del19/T790M/C797S | Cell-based (Ba/F3) | Resistant (IC50 not specified) | [5] |
| L858R/T790M/C797S | Cell-based (Ba/F3) | Resistant (IC50 not specified) | [5] |
Note on C797S Resistance: The C797S mutation, a substitution of cysteine with serine at position 797, is a known mechanism of resistance to all third-generation irreversible EGFR TKIs, including this compound.[3] This is because the serine residue lacks the necessary nucleophilic thiol group for covalent bond formation. Consequently, this compound is not effective against EGFR harboring the C797S mutation.[5]
Mechanism of Action: Covalent and Irreversible Inhibition
This compound's chemical structure features a reactive acrylamide moiety.[2] This "warhead" is designed to engage in a Michael addition reaction with the sulfhydryl group of the C797 residue in the EGFR active site. This targeted covalent modification leads to the irreversible inactivation of the kinase.
EGFR Signaling Pathways and this compound's Point of Intervention
EGFR activation triggers a cascade of downstream signaling events, primarily through the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[6] this compound's irreversible binding to EGFR blocks the initiation of these signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and EGFR.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)[7]
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).[7]
-
Add 2 µL of EGFR enzyme solution to each well.
-
Add 2 µL of a mix of substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTS) Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines with different EGFR genotypes.
Materials:
-
NSCLC cell lines (e.g., HCC827, NCI-H1975)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom tissue culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega) or similar
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[5]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the IC50 value.
Western Blotting for EGFR Phosphorylation
This technique is used to detect the inhibition of EGFR autophosphorylation and downstream signaling proteins in cells treated with this compound.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pEGFR (e.g., Tyr1068), anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, and a loading control (e.g., anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).[8]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a potent, third-generation EGFR TKI that demonstrates significant inhibitory activity against clinically relevant activating and T790M resistance mutations in NSCLC. Its mechanism of irreversible inhibition through covalent modification of the C797 residue provides sustained suppression of EGFR-mediated signaling. However, the emergence of the C797S mutation abrogates this covalent binding, representing a key mechanism of acquired resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and overcome the challenges of EGFR-targeted therapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 3. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive intermediates in this compound metabolism identified by liquid chromatography-tandem mass spectrometry: phase I metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com.cn [promega.com.cn]
- 8. researchgate.net [researchgate.net]
Naquotinib Pharmacokinetics in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Naquotinib (formerly ASP8273), an irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] This document summarizes key pharmacokinetic data from various preclinical models, details the experimental methodologies employed in these studies, and visualizes the relevant biological pathways and experimental workflows.
Core Pharmacokinetic Profile of this compound in Preclinical Models
This compound has demonstrated significant antitumor activity in preclinical models of non-small cell lung cancer (NSCLC) harboring EGFR activating mutations and the T790M resistance mutation.[2][3] Pharmacokinetic studies have been crucial in understanding its disposition and establishing a therapeutic window. A key characteristic of this compound is its preferential accumulation and longer half-life in tumor tissue compared to plasma.[2][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical xenograft models. These studies highlight a generally dose-proportional pharmacokinetic profile.[2][4]
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Plasma of NCI-H1975 Xenograft Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| 10 | 130 | 4 | 1,290 |
| 30 | 410 | 4 | 4,560 |
| 100 | 1,350 | 4 | 16,800 |
Data extracted from graphical representations in cited literature and should be considered approximate.[4]
Table 2: Single-Dose Oral Pharmacokinetics of this compound in Tumor of NCI-H1975 Xenograft Mice
| Dose (mg/kg) | Cmax (ng/g) | Tmax (hr) | AUC (ng·h/g) |
| 10 | 1,170 | 8 | 29,100 |
| 30 | 3,670 | 8 | 97,800 |
| 100 | 12,300 | 8 | 345,000 |
Data extracted from graphical representations in cited literature and should be considered approximate.[4]
Pharmacokinetic studies in a TMD8 xenograft model, a model for activated B-cell-like diffuse large B-cell lymphoma, also revealed a higher concentration and slower elimination of this compound in tumors compared to plasma.[5] This was also observed in comparison to other Bruton's tyrosine kinase (BTK) inhibitors.[5]
Experimental Protocols
The following section details the methodologies utilized in the preclinical pharmacokinetic evaluation of this compound.
Animal Models
-
Species: Female BALB/c nude mice were commonly used for xenograft studies.[4]
-
Cell Lines for Xenografts:
-
NCI-H1975: Human NSCLC cell line with EGFR L858R and T790M mutations.[2][4]
-
HCC827: Human NSCLC cell line with an EGFR exon 19 deletion.[2]
-
A431: Human epidermoid carcinoma cell line with wild-type EGFR.[2]
-
TMD8 and OCI-Ly10: Activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL) cell lines.[2][5]
-
-
Tumor Implantation: Cells were subcutaneously injected into the flank of the mice. Tumors were allowed to grow to a specified size before the initiation of treatment.
Dosing and Sample Collection
-
Drug Formulation and Administration: this compound was typically suspended in a vehicle solution (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage.[4]
-
Dosing Regimen: Both single-dose and multiple-dose studies have been conducted. For efficacy studies, once-daily oral administration was common.[2][4]
-
Sample Collection:
Bioanalytical Method
-
Quantification: The concentration of this compound in plasma and tumor homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This highly sensitive and specific method is standard for quantitative bioanalysis in pharmacokinetic studies.
Visualizing Key Pathways and Processes
EGFR Signaling Pathway Targeted by this compound
This compound is an irreversible inhibitor of mutant EGFR.[1] It covalently binds to the cysteine residue 797 in the kinase domain of EGFR, leading to sustained inhibition of downstream signaling pathways like ERK and Akt, which are crucial for cell proliferation and survival.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 3. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound exerts antitumor activity in activated B-cell-like diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Naquotinib: A Deep Dive into its Pharmacodynamics and Dose-Response Profile
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacodynamics and dose-response characteristics of Naquotinib (formerly ASP8273), a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data, outlines experimental methodologies, and visualizes the underlying mechanisms of action.
Executive Summary
This compound is an orally administered small molecule that demonstrates potent and selective inhibitory activity against sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile suggests a favorable therapeutic window with potentially reduced toxicity compared to less selective EGFR inhibitors.[4][5] Preclinical studies have consistently shown that this compound effectively inhibits EGFR signaling pathways, leading to dose-dependent tumor regression in various non-small cell lung cancer (NSCLC) models.[1][2][6] Furthermore, this compound has demonstrated activity against AXL, a receptor tyrosine kinase implicated in acquired resistance to EGFR-TKIs.[2][7]
Pharmacodynamics
Mechanism of Action
This compound functions as an irreversible inhibitor of mutant EGFR.[1][4] It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][5] This irreversible binding leads to sustained inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling cascades critical for tumor cell proliferation and survival, namely the ERK and Akt pathways.[1][5][6]
In Vitro Activity
This compound has demonstrated potent inhibitory activity against various NSCLC cell lines harboring EGFR mutations. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for mutant EGFR over wild-type EGFR.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | del ex19 | 8 - 33 |
| HCC827 | del ex19 | 8 - 33 |
| NCI-H1975 | L858R/T790M | 8 - 33 |
| PC-9ER | del ex19/T790M | 8 - 33 |
| A431 | Wild-Type | 230 |
| Data compiled from multiple sources.[1][6] |
Dose-Response Relationship
In Vivo Antitumor Activity
Preclinical studies using mouse xenograft models of human NSCLC have demonstrated a clear dose-dependent antitumor effect of this compound.
| Xenograft Model | EGFR Mutation | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition/Regression |
| NCI-H1975 | L858R/T790M | 10, 30, 100 | Dose-dependent tumor regression |
| HCC827 | del ex19 | 10, 30, 100 | Dose-dependent tumor regression |
| PC-9 | del ex19 | 10, 30, 100 | Dose-dependent tumor regression |
| LU1868 (PDX) | L858R/T790M | 10 | Tumor growth inhibition |
| Data compiled from multiple sources.[1][5][6] |
Notably, in the NCI-H1975 xenograft model, complete tumor regression was observed after 14 days of treatment.[6] Furthermore, pharmacokinetic and pharmacodynamic analyses in this model revealed that this compound achieves higher concentrations and a longer half-life in tumor tissue compared to plasma, leading to sustained, dose-proportional inhibition of EGFR phosphorylation for at least 24 hours at a 100 mg/kg dose.[2][5]
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various NSCLC cell lines.
Methodology:
-
Cell Plating: NSCLC cells (e.g., NCI-H1975, HCC827, PC-9, A431) were seeded in 96-well plates at a density of 1.0 x 10³ cells/well.[5]
-
Drug Treatment: this compound was added to the wells at varying concentrations (e.g., 0.3 to 10,000 nmol/L).[5]
-
Incubation: The plates were incubated for a period of 4 to 7 days, depending on the cell line's doubling time.[5]
-
Viability Assessment: Cell viability was assessed using a standard method such as the MTS assay.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of this compound in mouse models.
Methodology:
-
Tumor Implantation: Human NSCLC cells (e.g., NCI-H1975, HCC827) were subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into vehicle control and treatment groups. This compound was administered orally, once daily, at specified doses (e.g., 10, 30, 100 mg/kg).[1]
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.[5]
-
Endpoint: The study was concluded after a predetermined period (e.g., 14 days) or when tumors in the control group reached a specified size.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues were collected to assess the levels of phosphorylated EGFR and downstream signaling proteins via methods like ELISA or Western blotting.[5][8]
Conclusion
The pharmacodynamic profile of this compound is characterized by its potent, irreversible, and selective inhibition of mutant EGFR. This targeted mechanism of action translates into a robust, dose-dependent antitumor response in preclinical models of EGFR-mutated NSCLC, including those with the T790M resistance mutation. The favorable pharmacokinetic properties of this compound, particularly its accumulation and retention in tumor tissue, contribute to its sustained pharmacodynamic effects. These findings underscore the therapeutic potential of this compound in this patient population. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in humans.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Naquotinib's Activity on Bruton's Tyrosine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naquotinib (formerly known as ASP8273) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) initially developed for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] However, comprehensive kinase profiling has revealed that this compound also potently inhibits Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][4] This dual activity suggests a broader therapeutic potential for this compound, particularly in B-cell malignancies where BCR signaling is constitutively active. This technical guide provides an in-depth overview of this compound's activity on BTK, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on downstream signaling pathways.
Mechanism of Action
This compound is an irreversible inhibitor of BTK. It forms a covalent bond with the cysteine-481 (Cys481) residue located in the ATP-binding pocket of the BTK enzyme.[4] This covalent modification permanently inactivates the kinase, preventing the transfer of phosphate from ATP to its substrates.
Quantitative Data
The inhibitory activity of this compound against BTK and other kinases, as well as its effect on B-cell lymphoma cell lines, has been quantified through various in vitro assays.
Enzymatic Inhibition
In biochemical enzymatic assays, this compound has demonstrated potent inhibition of BTK and other related TEC family kinases.
| Kinase | IC50 (nmol/L) |
| BTK | 0.23 |
| TXK | 0.27 |
| BMX | 0.65 |
| Data from in vitro biochemical enzymatic assays. |
Cellular Activity
This compound has shown significant anti-proliferative activity in various B-cell lymphoma cell lines, particularly those of the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which are known to be dependent on chronic BCR signaling.
| Cell Line | Subtype | IC50 (nmol/L) |
| TMD8 | ABC DLBCL | 0.90 |
| OCI-Ly10 | ABC DLBCL | 1.0 |
| REC1 | Mantle Cell Lymphoma (MCL) | 1.3 |
| JEKO-1 | Mantle Cell Lymphoma (MCL) | 6.6 |
| SU-DHL1 | GCB DLBCL | 110 |
| SU-DHL4 | GCB DLBCL | 450 |
| SU-DHL6 | GCB DLBCL | 330 |
| SU-DHL10 | GCB DLBCL | 300 |
| WSU-DLCL2 | GCB DLBCL | 340 |
| Mino | Mantle Cell Lymphoma (MCL) | 570 |
| Data from in vitro cell proliferation assays. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound on BTK.
In Vitro BTK Enzymatic Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the IC50 value of an inhibitor against purified BTK enzyme, such as a mobility shift assay.
Materials:
-
Recombinant human BTK enzyme
-
This compound (or other test inhibitors)
-
ATP
-
Fluorescently labeled peptide substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution
-
Microplate reader capable of detecting the mobility shift
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction: a. In a microplate, add the diluted this compound solution. b. Add the recombinant BTK enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Data Acquisition: Analyze the reaction mixture using a microplate reader (e.g., LabChip system) to separate and quantify the phosphorylated (product) and non-phosphorylated (substrate) peptide peaks based on their different electrophoretic mobility.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for BTK Autophosphorylation in Cells
This protocol details the procedure for assessing the inhibitory effect of this compound on BTK autophosphorylation in a cellular context.
Materials:
-
TMD8 cells (or other suitable B-cell lymphoma cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, and a loading control (e.g., anti-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting membranes (e.g., PVDF)
Procedure:
-
Cell Treatment: Seed TMD8 cells and treat with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 3 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total BTK and a loading control like actin.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated BTK is typically normalized to the total BTK level for each sample.
Signaling Pathways and Visualizations
This compound's inhibition of BTK has significant effects on the B-cell receptor (BCR) signaling pathway.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and survival. BTK is a key kinase in this pathway, downstream of SYK and upstream of phospholipase C gamma 2 (PLCγ2). Inhibition of BTK by this compound blocks the propagation of this signal.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow for Cellular BTK Inhibition
The following diagram illustrates the workflow for assessing the effect of this compound on BTK phosphorylation in a cellular context.
Caption: Workflow for analyzing this compound's inhibition of BTK phosphorylation in cells.
Conclusion
This compound is a potent, irreversible inhibitor of Bruton's tyrosine kinase, demonstrating significant activity in both enzymatic and cellular assays. Its ability to covalently bind to Cys481 in BTK leads to the effective blockade of the B-cell receptor signaling pathway. This off-target activity, in addition to its primary EGFR inhibition, positions this compound as a compound of interest for further investigation in B-cell malignancies. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this area.
References
Naquotinib: A Third-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Naquotinib (ASP8273) is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was designed to selectively target EGFR-activating mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4] Preclinical studies demonstrated potent in vitro and in vivo activity against common EGFR mutations (exon 19 deletions and L858R) and the T790M mutation, which confers resistance to first- and second-generation EGFR TKIs.[3][4] However, a Phase 3 clinical trial (SOLAR) was discontinued due to a lack of predicted efficacy and a challenging safety profile compared to standard-of-care comparators, erlotinib or gefitinib. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental methodologies.
Introduction
Epidermal growth factor receptor (EGFR) mutations are key drivers in a significant subset of non-small cell lung cancers (NSCLC).[4] While first- and second-generation EGFR TKIs have shown clinical benefit, the emergence of the T790M "gatekeeper" mutation leads to acquired resistance in a majority of patients.[4][5] Third-generation EGFR TKIs were developed to overcome this resistance mechanism by specifically targeting the T790M mutation while exhibiting reduced activity against wild-type EGFR to minimize associated toxicities.[5] this compound emerged as a novel, pyrazine carboxamide-based compound, structurally distinct from other third-generation inhibitors like osimertinib.[3][4]
Mechanism of Action
This compound is a mutant-selective, irreversible EGFR inhibitor.[1][2] Its mechanism of action is characterized by the covalent modification of the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][3] This irreversible binding leads to a sustained inhibition of EGFR phosphorylation and downstream signaling pathways, including the ERK and AKT pathways.[1][3] By selectively targeting mutant forms of EGFR, this compound was designed to have a wider therapeutic window and a more favorable toxicity profile compared to non-selective EGFR inhibitors.[2]
Signaling Pathway
Preclinical Data
In Vitro Kinase and Cell-Based Assays
This compound demonstrated potent inhibitory activity against EGFR with activating mutations (del ex19, L858R) and the T790M resistance mutation in enzymatic assays.[3] The IC50 values were significantly lower for mutant EGFR compared to wild-type EGFR, indicating its mutant-selective profile.[1][3] In cell-based assays, this compound effectively inhibited the growth of NSCLC cell lines harboring these mutations.[3][6]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nmol/L) |
| Enzymatic Assays | |
| EGFR del ex19 | 5.5[3] |
| EGFR L858R | 4.6[3] |
| EGFR del ex19/T790M | 0.26[3] |
| EGFR L858R/T790M | 0.41[3] |
| Wild-Type EGFR | 13[3] |
| Cell-Based Assays | |
| PC-9 (del ex19) | 8-33[6] |
| HCC827 (del ex19) | 8-33[6] |
| NCI-H1975 (L858R/T790M) | 8-33[6] |
| PC-9ER (del ex19/T790M) | 8-33[6] |
| A431 (Wild-Type EGFR) | 230[1][6] |
In Vivo Xenograft Models
In murine xenograft models using NSCLC cell lines, orally administered this compound induced dose-dependent tumor regression.[1][3] Significant anti-tumor activity was observed in models with EGFR-activating mutations, with or without the T790M mutation.[3] Notably, this compound also showed activity against a patient-derived xenograft (PDX) model.[3] Pharmacokinetic studies revealed higher concentrations and a longer half-life of this compound in tumor tissue compared to plasma.[3]
Clinical Trials
This compound advanced to Phase 3 clinical trials. The SOLAR study (NCT02588261) was a randomized, open-label trial comparing the efficacy and safety of this compound versus erlotinib or gefitinib as a first-line treatment for patients with advanced NSCLC harboring EGFR-activating mutations.[7]
SOLAR Study (Phase 3) Results
The SOLAR study was discontinued following a recommendation from the independent data monitoring committee due to toxicity and limited predicted efficacy of this compound compared to the comparator arm.[7]
Table 2: Efficacy Results from the SOLAR Study
| Endpoint | This compound (n=267) | Erlotinib/Gefitinib (n=263) |
| Median Progression-Free Survival (PFS) | 9.3 months[7] | 9.6 months[7] |
| Overall Response Rate (ORR) | 33%[7] | 47.9%[7] |
| Median Duration of Response (DoR) | 9.2 months[7] | 9.0 months[7] |
More grade ≥3 treatment-emergent adverse events were observed in the this compound arm (54.7%) compared to the erlotinib/gefitinib arm (43.5%).[7]
Experimental Protocols
Western Blot Analysis for EGFR Signaling
Objective: To assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream signaling molecules, ERK and AKT.
Methodology:
-
Cell Culture and Treatment: NSCLC cell lines (e.g., NCI-H1975, HCC827, A431) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 4 hours).[4]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), and total AKT. A loading control, such as β-actin, is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) once daily.[1] The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as a measure of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors are then excised for further analysis.
Comparative Landscape of Third-Generation EGFR Inhibitors
This compound was developed in a landscape of other third-generation EGFR TKIs, most notably osimertinib, which has become a standard of care. The key differentiating feature of these inhibitors is their selectivity for mutant EGFR over wild-type EGFR.
Conclusion
This compound is a potent, mutant-selective, third-generation EGFR inhibitor that demonstrated significant promise in preclinical studies. It effectively targeted EGFR-activating mutations and the T790M resistance mutation while sparing wild-type EGFR. However, the Phase 3 SOLAR study revealed that this compound did not offer a progression-free survival benefit over first-generation EGFR TKIs in the first-line setting and was associated with a higher incidence of severe adverse events.[7] While the clinical development of this compound was halted, the research and data generated provide valuable insights into the structure-activity relationships and potential challenges in the development of third-generation EGFR TKIs. The journey of this compound underscores the complexities of translating potent preclinical activity into clinical success and highlights the importance of a favorable therapeutic index in the competitive landscape of targeted cancer therapies.
References
- 1. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological and Structural Characterizations of this compound, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
Naquotinib: A Technical Guide for T790M-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naquotinib (formerly ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC). Preclinical studies demonstrated potent activity against EGFR-mutant cell lines, including those harboring T790M, while sparing wild-type (WT) EGFR. Early phase clinical trials showed promising antitumor activity. However, the Phase III SOLAR trial, comparing this compound to first-generation EGFR-TKIs in the first-line setting, was terminated due to a lack of predicted efficacy and a less favorable safety profile.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction to T790M-Mediated Resistance in NSCLC
First and second-generation EGFR-TKIs, such as gefitinib, erlotinib, and afatinib, have significantly improved outcomes for NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions and L858R).[1][3] However, acquired resistance inevitably develops, with the T790M mutation in exon 20 of the EGFR gene being the most common mechanism, accounting for approximately 50-60% of cases.[1][4][5] The T790M "gatekeeper" mutation increases the affinity of the EGFR kinase domain for ATP, which reduces the binding efficacy of first and second-generation TKIs.[3][6] This created a critical need for third-generation EGFR-TKIs specifically designed to overcome T790M-mediated resistance while minimizing toxicity associated with wild-type EGFR inhibition.[5]
Mechanism of Action of this compound
This compound is a pyrazine carboxamide-based compound that acts as an irreversible inhibitor of mutant EGFR.[1][4] It contains a reactive acrylamide moiety that forms a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent binding leads to sustained, irreversible inhibition of EGFR signaling. This compound was designed for high selectivity for mutant forms of EGFR, including the T790M variant, over wild-type EGFR, aiming for a wider therapeutic window and reduced toxicity, particularly skin-related side effects.[1][4][7]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against various EGFR mutations in both biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound (Biochemical Assay)
| EGFR Mutation | IC50 (nmol/L) |
|---|---|
| del ex19 | 5.5 |
| L858R | 4.6 |
| del ex19/T790M | 0.26 |
| L858R/T790M | 0.41 |
| Wild-Type (WT) | 13 |
Data sourced from a 2019 study on the preclinical characteristics of this compound.[1][4]
Table 2: In Vitro Anti-proliferative Activity of this compound (Cell-Based Assays)
| Cell Line | EGFR Mutation | IC50 (nmol/L) |
|---|---|---|
| NCI-H1975 | L858R/T790M | 26 |
| HCC827 | del ex19 | 7.3 |
| PC-9 | del ex19 | 6.9 |
| II-18 | L858R | 43 |
| A431 | Wild-Type (WT) | 600 |
| NCI-H292 | Wild-Type (WT) | 260 |
| NCI-H1666 | Wild-Type (WT) | 230 |
Data sourced from a 2019 study on the preclinical characteristics of this compound.[4]
In Vivo Efficacy
This compound demonstrated robust antitumor activity in murine xenograft models of NSCLC.
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | EGFR Mutation | Dose (mg/kg, oral, once daily) | Outcome |
|---|---|---|---|
| NCI-H1975 | L858R/T790M | 10, 30, 100 | Tumor regression |
| HCC827 | del ex19 | 10, 30, 100 | Tumor regression |
| A431 | Wild-Type (WT) | 10, 30 | No significant inhibition |
| A431 | Wild-Type (WT) | 100 | Tumor growth inhibition |
| LU1868 (PDX) | L858R/T790M | 10, 30, 100 | Significant tumor growth inhibition |
PDX: Patient-Derived Xenograft. Data compiled from preclinical studies.[1][4]
In the NCI-H1975 xenograft model, this compound at doses of 30 and 100 mg/kg induced sustained tumor regression over a 90-day treatment period with no signs of recurrence.[4]
Signaling Pathways
EGFR Signaling in NSCLC
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/RAF/MAPK and PI3K/Akt pathways.[8][9] These pathways are crucial for cell proliferation, survival, and differentiation. In NSCLC, activating mutations in EGFR lead to constitutive, ligand-independent activation of these oncogenic pathways.[8]
Caption: Simplified EGFR signaling pathway in NSCLC.
Mechanism of T790M Resistance and this compound Action
The T790M mutation sterically hinders the binding of first and second-generation EGFR-TKIs. This compound, with its unique structure, is designed to fit into the ATP-binding pocket despite the T790M mutation and form a covalent bond with Cys797, thereby irreversibly inhibiting the kinase.
Caption: Mechanism of T790M resistance and this compound's inhibitory action.
Clinical Development and Discontinuation
Phase I/II Clinical Trials
Early phase trials of this compound (ASP8273) demonstrated encouraging antitumor activity in patients with EGFR-mutant NSCLC who had progressed on prior TKI therapy.
Table 4: Summary of Phase I/II Clinical Trial Results for this compound (ASP8273)
| Study Population | Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|
| T790M+ NSCLC Patients (all doses) | 25-500 mg | 30.7% | 6.8 months |
| T790M+ NSCLC Patients (300 mg) | 300 mg | - | 6.7 months |
| Asian T790M+ NSCLC Patients | 300 mg | 42.9% | 8.1 months |
Data compiled from various Phase I/II studies.
The most common treatment-related adverse events included diarrhea, nausea, fatigue, and hyponatremia.
Phase III SOLAR Trial and Discontinuation
The SOLAR trial (NCT02588261) was a Phase III study comparing this compound to erlotinib or gefitinib as a first-line treatment for patients with advanced NSCLC harboring activating EGFR mutations.[1][4] In May 2017, Astellas announced the discontinuation of the this compound treatment arm and the termination of its development for NSCLC.[4] The decision was based on a recommendation from the Independent Data Monitoring Committee (IDMC) due to toxicity and a limited predicted efficacy of this compound relative to the comparator arm.[1][2]
Final results of the SOLAR trial showed:
-
Median PFS: 9.3 months for this compound vs. 9.6 months for erlotinib/gefitinib.[2]
-
ORR: 33% for this compound vs. 47.9% for erlotinib/gefitinib.[1][2]
-
Grade ≥3 Treatment-Emergent Adverse Events: 54.7% in the this compound group vs. 43.5% in the erlotinib/gefitinib group.[1][2]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is a representative method based on published preclinical studies.
Caption: Workflow for a typical in vitro cell proliferation assay.
Methodology:
-
Cell Culture: NSCLC cell lines (e.g., NCI-H1975, HCC827, A431) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a standard period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A cell viability reagent (e.g., MTS or MTT) is added to each well. The reagent is metabolically reduced by viable cells into a colored formazan product.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blotting for EGFR Signaling
Methodology:
-
Cell Lysis: NSCLC cells are treated with specified concentrations of this compound for a defined period (e.g., 4 hours). Following treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, pAKT, total AKT, pERK, and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1]
In Vivo Xenograft Studies
Methodology:
-
Cell Implantation: NSCLC cells (e.g., NCI-H1975) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally, once daily, at various doses (e.g., 10, 30, 100 mg/kg). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length × Width²) / 2.
-
Endpoint: The study is concluded after a predetermined period (e.g., 90 days) or when tumors in the control group reach a maximum allowed size. Tumor growth inhibition is calculated and statistically analyzed.[1][4]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Methodology:
-
Drug Administration: Tumor-bearing mice receive a single oral dose of this compound.
-
Sample Collection: At various time points post-dosing, blood (for plasma) and tumor tissue samples are collected from cohorts of mice.
-
PK Analysis: The concentration of this compound in plasma and tumor homogenates is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
PD Analysis: For pharmacodynamic assessment, the inhibitory effect on the target is measured. For example, tumor lysates can be analyzed by ELISA or Western blot to quantify the levels of phosphorylated EGFR relative to total EGFR at different time points after dosing.[4]
Conclusion
This compound is a potent, third-generation EGFR-TKI that demonstrated significant preclinical efficacy against T790M-mutant NSCLC. Its development was supported by a strong scientific rationale and promising early clinical data. However, the Phase III SOLAR trial revealed that this compound did not offer a progression-free survival benefit over first-generation TKIs in the first-line setting and was associated with greater toxicity.[1][2] This ultimately led to the discontinuation of its clinical development. The story of this compound underscores the challenges in translating preclinical promise into clinical benefit and highlights the high bar for both efficacy and safety in the evolving landscape of targeted therapies for NSCLC. The data and methodologies detailed in this guide remain valuable for the scientific community, providing insights into the development of mutant-selective kinase inhibitors and serving as a reference for future research in the field.
References
- 1. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astellas Announces Decision to Discontinue ASP8273 Treatment and Close Randomization for Clinical Study Protocol 8273-CL-0302 [prnewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pharmacological and Structural Characterizations of this compound, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Content - Novel HER3 Agents for EGFR Mutated NSCLC | CCO [clinicaloptions.com]
Naquotinib: A Technical Guide to its Biological Activities and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naquotinib (formerly ASP8273) is a third-generation, irreversible tyrosine kinase inhibitor (TKI) with potent activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3][4] This pyrazine carboxamide-based compound also demonstrates significant inhibitory effects on Bruton's Tyrosine Kinase (BTK), suggesting its therapeutic potential extends beyond non-small cell lung cancer (NSCLC) to B-cell malignancies.[1] This technical guide provides a comprehensive overview of the biological activities and properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Introduction
First and second-generation EGFR-TKIs have revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy.[5][6] this compound was developed as a third-generation EGFR-TKI designed to overcome this resistance mechanism.[2][4] It forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[3] Furthermore, preclinical studies have revealed its potent inhibitory activity against BTK, a key component of the B-cell receptor (BCR) signaling pathway, which is a critical driver in various B-cell lymphomas.[1][7] This dual inhibitory profile positions this compound as a versatile agent in oncology.
Mechanism of Action
This compound exerts its therapeutic effects by irreversibly inhibiting the kinase activity of specific EGFR mutants and BTK.
EGFR Inhibition
This compound is highly selective for activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against WT EGFR.[1][3][8] This selectivity is crucial for minimizing the dose-limiting toxicities, such as skin rash and diarrhea, commonly associated with non-selective EGFR inhibitors due to their action on WT EGFR in healthy tissues.[1] Upon binding, this compound forms a covalent adduct with Cys797 within the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation and survival.[2][3][5]
BTK Inhibition
In addition to its effects on EGFR, this compound has been shown to be a potent inhibitor of BTK.[1] Similar to its interaction with EGFR, this compound likely forms a covalent bond with the Cys481 residue in the active site of BTK, leading to its irreversible inactivation.[1] This inhibition disrupts the BCR signaling cascade, which is essential for the survival and proliferation of malignant B-cells in certain lymphomas, such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).[1]
AXL Signaling Inhibition
Emerging evidence suggests that activation of the AXL receptor tyrosine kinase can be a mechanism of resistance to EGFR-TKIs. This compound has been shown to inhibit the phosphorylation of AXL, suggesting it may overcome or delay resistance mediated by this pathway.[5][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Enzymatic Inhibition
| Target Kinase | IC50 (nmol/L) | Reference |
| EGFR del ex19 | 5.5 | [1] |
| EGFR L858R | 4.6 | [1] |
| EGFR del ex19/T790M | 0.26 | [1] |
| EGFR L858R/T790M | 0.41 | [1] |
| EGFR WT | 13 | [1] |
| BTK | 0.23 | [1] |
| TXK | 0.27 | [1] |
| BMX | 0.65 | [1] |
Table 2: In Vitro Cell Proliferation Inhibition
| Cell Line | EGFR Mutation | IC50 (nmol/L) | Reference |
| NCI-H1975 | L858R/T790M | 26 | [1] |
| HCC827 | del ex19 | 7.3 | [1] |
| PC-9 | del ex19 | 6.9 | [1] |
| II-18 | L858R | 43 | [1] |
| A431 | WT | 600 | [1] |
| NCI-H292 | WT | 260 | [1] |
| NCI-H1666 | WT | 230 | [1] |
| Ba/F3 L858R+T790M | L858R+T790M | 9 | [2] |
Table 3: In Vivo Pharmacokinetics in NCI-H1975 Xenograft Model
| Compartment | Parameter | Value | Reference |
| Plasma | Cmax (ng/mL) at 100 mg/kg | ~1000 | [1] |
| T1/2 (h) at 100 mg/kg | ~4 | [1] | |
| Tumor | Cmax (ng/g) at 100 mg/kg | >3000 | [1] |
| T1/2 (h) at 100 mg/kg | >24 | [1] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various purified kinases.
-
Methodology: A mobility shift assay is a common method.
-
Reaction Setup: this compound at various concentrations is incubated with the purified kinase domain of the target (e.g., EGFR mutants, BTK) in a reaction buffer.
-
Enzymatic Reaction: The reaction is initiated by the addition of a mixture of ATP and a substrate peptide. The reaction is allowed to proceed for a set time at room temperature.
-
Detection: The reaction mixture is then analyzed using a microfluidic chip-based system (e.g., LabChip 3000). This system separates the phosphorylated product from the non-phosphorylated substrate based on differences in their electrophoretic mobility.
-
Data Analysis: The extent of phosphorylation is quantified, and the IC50 values are calculated by fitting the data to a dose-response curve.
-
Cell Proliferation Assays
-
Objective: To assess the effect of this compound on the viability and growth of cancer cell lines.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is frequently used.
-
Cell Plating: Human cancer cell lines (e.g., NCI-H1975, HCC827 for NSCLC; TMD8 for lymphoma) are seeded in 96-well plates at a density of 1,000-2,000 cells per well and allowed to adhere overnight.[1]
-
Drug Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.3 to 10,000 nmol/L) for a period of 3 to 7 days.[1]
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. The plate is incubated for a short period to stabilize the signal.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Immunoblotting (Western Blotting)
-
Objective: To investigate the effect of this compound on the phosphorylation status of EGFR, BTK, and their downstream signaling proteins (e.g., AKT, ERK).
-
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified duration (e.g., 4 hours).[1] The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., NCI-H1975, HCC827) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. This compound is administered orally, once daily, at various doses (e.g., 10, 30, 100 mg/kg).[1][3]
-
Efficacy Assessment: Tumor volume and body weight are measured regularly throughout the study. The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to assess the levels of phosphorylated target proteins by methods such as ELISA or immunohistochemistry to confirm target engagement.[1]
-
Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.
-
Methodology:
-
Dosing and Sample Collection: Mice bearing tumors are administered a single oral dose of this compound. Blood and tumor samples are collected at various time points post-dosing.[1]
-
Sample Preparation: Plasma is separated from the blood, and tumors are homogenized. Proteins are precipitated from the plasma and tumor homogenates.
-
LC-MS/MS Analysis: The concentrations of this compound in the plasma and tumor samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (T1/2) are calculated from the concentration-time profiles.
-
Conclusion
This compound is a potent, irreversible, third-generation TKI with a dual inhibitory profile against mutant EGFR and BTK. Its high selectivity for mutant over wild-type EGFR suggests a favorable therapeutic window with potentially reduced side effects compared to less selective inhibitors.[1] The robust preclinical data, demonstrating significant in vitro and in vivo activity in NSCLC and lymphoma models, underscore its potential as a valuable therapeutic agent.[1] The additional inhibitory activity against AXL signaling may provide a further advantage in overcoming resistance.[5] Further clinical investigation is warranted to fully elucidate the therapeutic utility of this compound in patients with EGFR-mutated NSCLC and certain B-cell malignancies.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. A simple liquid chromatography-tandem mass spectrometry method to accurately determine the novel third-generation EGFR-TKI this compound with its applicability to metabolic stability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. promega.com [promega.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. scispace.com [scispace.com]
- 7. wjpls.org [wjpls.org]
- 8. Reactive intermediates in this compound metabolism identified by liquid chromatography-tandem mass spectrometry: phase I metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Structural Characterizations of this compound, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Naquotinib In Silico Modeling and Docking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naquotinib (formerly ASP8273) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2][3] This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies that elucidate the mechanism of action of this compound at an atomic level. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of targeted cancer therapies.
Mechanism of Action: Covalent Inhibition of EGFR
This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[1] This covalent modification permanently inactivates the receptor, leading to a sustained inhibition of downstream signaling pathways, such as the ERK and Akt pathways, which are crucial for tumor cell proliferation and survival.[1] The pyrazine carboxamide-based structure of this compound is a key feature that facilitates this targeted covalent interaction.[3]
Quantitative Inhibitory Activity
In vitro studies have demonstrated this compound's potent and selective inhibitory activity against various EGFR mutants while sparing wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
| EGFR Mutation | IC50 (nM) | Cell Line(s) | Reference(s) |
| Exon 19 deletion | 5.5 | Biochemical Assay | [3] |
| L858R | 4.6 | Biochemical Assay | [3] |
| Exon 19 del / T790M | 0.26 | Biochemical Assay | [3] |
| L858R / T790M | 0.41 | Biochemical Assay | [3] |
| Wild-Type EGFR | 13 | Biochemical Assay | [3] |
| Cell-Based Assays | |||
| PC-9 (Exon 19 del) | 6.9 | PC-9 | [3] |
| HCC827 (Exon 19 del) | 7.3 | HCC827 | [3] |
| NCI-H1975 (L858R/T790M) | 26 | NCI-H1975 | [3] |
| II-18 (L858R) | 43 | II-18 | [3] |
| A431 (WT) | 600 | A431 | [3] |
| NCI-H292 (WT) | 260 | NCI-H292 | [3] |
| NCI-H1666 (WT) | 230 | NCI-H1666 | [3] |
Signaling Pathway Inhibition
This compound effectively suppresses the constitutive activation of EGFR and its downstream signaling cascades. This inhibition is central to its anti-tumor activity.
In Silico Modeling and Docking Studies: Experimental Protocols
While specific, detailed protocols for this compound's initial in silico development are not extensively published, a representative methodology can be constructed based on standard practices for covalent EGFR inhibitors.
Homology Modeling
In the absence of a crystal structure for a specific EGFR mutant, a homology model is typically generated.
Molecular Docking (Covalent)
Given this compound's mechanism, a covalent docking protocol is employed to predict its binding mode and interactions with the EGFR kinase domain.
-
Protein Preparation: The 3D structure of the EGFR kinase domain (either from crystallography or homology modeling) is prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site, including the key Cys797 residue.
-
Ligand Preparation: The 2D structure of this compound is converted to a 3D conformation, and its energy is minimized.
-
Covalent Docking Simulation: Specialized docking software capable of handling covalent interactions (e.g., Schrödinger's Covalent Dock, AutoDock with covalent docking extensions) is used. The simulation is set up to model the formation of a covalent bond between the acrylamide moiety of this compound and the thiol group of Cys797.
-
Pose Analysis and Scoring: The resulting docking poses are analyzed to identify the most energetically favorable binding mode. Scoring functions are used to estimate the binding affinity, taking into account both non-covalent interactions and the formation of the covalent bond.
Molecular Dynamics (MD) Simulations
MD simulations are performed to assess the stability of the this compound-EGFR complex over time and to gain insights into the dynamic nature of their interactions.
-
System Setup: The docked this compound-EGFR complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.
-
Simulation Protocol: The system undergoes energy minimization, followed by a series of heating and equilibration steps. A production run of typically 100 nanoseconds or longer is then performed.
-
Trajectory Analysis: The trajectory of the simulation is analyzed to evaluate parameters such as Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond analysis to characterize key interactions.
-
Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the binding free energy of the ligand to the receptor, providing a more accurate estimation of binding affinity.
Structural Basis of this compound's Selectivity and Potency
In silico structural analysis reveals that this compound's binding to EGFR is characterized by several key interactions that contribute to its high affinity and selectivity for mutant forms of the receptor.
The T790M mutation, which confers resistance to earlier generation TKIs, involves the substitution of a smaller threonine residue with a bulkier methionine at the "gatekeeper" position. This change sterically hinders the binding of first- and second-generation inhibitors. However, the flexible structure of this compound allows it to accommodate the T790M mutation and establish favorable van der Waals interactions with the methionine residue, contributing to its high potency against this resistant mutant.
Conclusion
In silico modeling and molecular docking have been instrumental in understanding the structural basis for this compound's efficacy as a third-generation EGFR inhibitor. These computational approaches have elucidated the key covalent and non-covalent interactions that govern its potent and selective inhibition of mutant EGFR, including the clinically significant T790M resistance mutation. The methodologies and insights presented in this guide underscore the power of computational chemistry in modern drug discovery and provide a framework for the continued development of next-generation targeted therapies for cancer.
References
Methodological & Application
Naquotinib In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the in vitro efficacy of Naquotinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), on the proliferation of non-small cell lung cancer (NSCLC) cell lines.
Introduction
This compound (also known as ASP8273) is an orally available, irreversible, and mutant-selective EGFR inhibitor.[1][2] It has demonstrated potent activity against NSCLC harboring activating EGFR mutations, including exon 19 deletions and the L858R mutation, as well as the T790M resistance mutation, while showing less activity against wild-type EGFR.[1] The primary mechanism of action of this compound is the covalent binding to the cysteine 797 residue in the ATP-binding pocket of mutant EGFR, leading to the inhibition of EGFR autophosphorylation and the suppression of downstream signaling pathways, such as the ERK and Akt pathways, which are crucial for cell proliferation and survival.[1][3]
This document offers a comprehensive guide to performing a cell proliferation assay using either the Crystal Violet or MTT method to determine the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines.
Data Presentation
The following table summarizes the reported IC50 values of this compound against a panel of human NSCLC cell lines with varying EGFR mutation statuses, providing a benchmark for experimental outcomes.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| PC-9 | del ex19 | 8-33 |
| HCC827 | del ex19 | 8-33 |
| NCI-H1975 | L858R/T790M | 8-33 |
| PC-9ER | del ex19/T790M | 8-33 |
| A431 | Wild-Type | 230 |
Data sourced from Selleck Chemicals and MedchemExpress.[1][2]
Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the EGFR signaling cascade. The diagram below illustrates the targeted pathway.
Caption: this compound inhibits mutant EGFR, blocking downstream ERK and Akt signaling pathways.
Experimental Workflow
The general workflow for determining the anti-proliferative effect of this compound using a cell-based assay is depicted below.
Caption: Workflow for assessing this compound's effect on cell proliferation.
Experimental Protocols
Two common and reliable methods for assessing cell proliferation are the Crystal Violet and MTT assays. The choice of assay may depend on the specific cell line and laboratory preference.
Protocol 1: Crystal Violet Cell Proliferation Assay
This method is based on the staining of adherent cells with crystal violet, which binds to DNA and proteins. The amount of dye retained is proportional to the number of viable cells.[4][5]
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, HCC827, A431)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 100% Methanol
-
Crystal Violet staining solution (0.5% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a concentrated stock solution. The final concentration range should typically span from 0.1 nM to 10 µM to encompass the expected IC50 values.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Staining:
-
Gently aspirate the medium from each well.
-
Wash the cells once with 200 µL of PBS.
-
Add 100 µL of 100% methanol to each well and incubate for 15 minutes at room temperature to fix the cells.[6]
-
Aspirate the methanol and let the plate air dry completely.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[5]
-
-
Washing and Solubilization:
-
Gently wash the plate with tap water until the excess dye is removed.
-
Invert the plate on a paper towel to remove any remaining water and let it air dry.
-
Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-20 minutes to dissolve the dye.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the Crystal Violet Assay protocol.
-
-
MTT Incubation:
-
After the 72-hour drug incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Incubate the plate on a shaker for 15-20 minutes in the dark to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm.
-
Follow step 5 from the Crystal Violet Assay protocol to analyze the data and determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. This compound | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes: Efficacy of Naquotinib in NSCLC Cell Lines
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, patients often develop resistance, most commonly through a secondary T790M mutation in the EGFR gene.[2][3][4] Naquotinib (also known as ASP8273) is a third-generation, irreversible, mutant-selective EGFR inhibitor designed to target both activating EGFR mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[4][5][6] These notes provide detailed protocols for evaluating the efficacy of this compound in two clinically relevant NSCLC cell lines: HCC827, which harbors an EGFR exon 19 deletion, and NCI-H1975, which contains both the L858R activating mutation and the T790M resistance mutation.[2][7]
Mechanism of Action
This compound acts as a covalent inhibitor, binding to the cysteine-797 residue within the kinase domain of EGFR.[6] This irreversible binding effectively blocks the phosphorylation of EGFR and subsequently inhibits downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[1][2][6] Its selectivity for mutant forms of EGFR, including T790M, over wild-type EGFR suggests a wider therapeutic window and potentially reduced toxicity compared to earlier generation TKIs.[4][5]
Data Presentation
Cell Line Characteristics
| Cell Line | Cancer Type | EGFR Mutation Status | Significance |
| HCC827 | NSCLC | Exon 19 Deletion (del E746-A750) | Represents TKI-sensitive NSCLC with a primary activating EGFR mutation.[2][7] |
| NCI-H1975 | NSCLC | L858R and T790M | Represents acquired resistance to first-generation EGFR TKIs.[2][7] |
In Vitro Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its potent activity against NSCLC cells with activating and resistance EGFR mutations.
| Target | Metric | Value (nmol/L) |
| HCC827 Cell Line | IC50 | 7.3[2][5] |
| NCI-H1975 Cell Line | IC50 | 26[2][5] |
| EGFR (del ex19) Enzyme | IC50 | 5.5[2][5] |
| EGFR (L858R) Enzyme | IC50 | 4.6[2][5] |
| EGFR (L858R/T790M) Enzyme | IC50 | 0.41[2][5] |
| Wild-Type EGFR (Enzyme) | IC50 | 13[2][5] |
| Wild-Type EGFR (A431 Cell Line) | IC50 | 600[2][5] |
Visualized Signaling Pathway and Workflows
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing NCI-H1975 and HCC827 cell lines to prepare for drug treatment experiments.
Materials:
-
NCI-H1975 and HCC827 cell lines (ATCC)[2]
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), 10%
-
Penicillin-Streptomycin Solution (100 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture both NCI-H1975 and HCC827 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. To passage, wash cells with PBS, detach using Trypsin-EDTA, and re-seed at an appropriate density.
Cell Viability (MTT/MTS) Assay
This assay determines the dose-dependent effect of this compound on the viability and proliferation of NSCLC cells.
Materials:
-
Cultured NCI-H1975 and HCC827 cells
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[8][9]
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer)
Protocol:
-
Seed NCI-H1975 (e.g., 7,000 cells/well) and HCC827 (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.[10]
-
Prepare serial dilutions of this compound in culture medium. Concentrations should bracket the expected IC50 values (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Replace the medium in the wells with the this compound dilutions and incubate for 72 hours.[11]
-
Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][9]
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[8][9]
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for EGFR Signaling
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its key downstream targets, AKT and ERK.[2]
Materials:
-
Cultured NCI-H1975 and HCC827 cells
-
This compound
-
6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR (total), anti-p-AKT (Ser473), anti-AKT (total), anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2 (total), and a loading control (e.g., β-Actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) for 4 hours.[2]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize protein bands using an ECL substrate and an imaging system. This compound is expected to dose-dependently suppress the phosphorylation of EGFR, ERK, and AKT in both cell lines.[2][5]
Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound. Early apoptotic cells expose phosphatidylserine on the outer cell membrane (detected by Annexin V), while late apoptotic or necrotic cells have compromised membrane integrity (allowing propidium iodide, PI, to enter and stain the nucleus).[12][13][14]
Materials:
-
Cultured NCI-H1975 and HCC827 cells
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 5x IC50 concentrations) for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[13][15]
-
Add an additional 400 µL of Binding Buffer to each sample.
-
Analyze the samples immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). An increase in the Annexin V-positive population is expected with this compound treatment.[3]
References
- 1. scispace.com [scispace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 13. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Naquotinib Dosing and Administration in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of Naquotinib (also known as ASP8273) in preclinical mouse models of non-small cell lung cancer (NSCLC).
Overview
This compound is an orally available, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor.[1][2] It has shown potent antitumor activity in preclinical models of NSCLC with EGFR-activating mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4] this compound also demonstrates inhibitory activity against AXL signaling, a potential bypass pathway for resistance to EGFR tyrosine kinase inhibitors (TKIs).[3][4]
Quantitative Data Summary
The following tables summarize the dosing regimens and antitumor efficacy of this compound in various mouse xenograft models.
Table 1: this compound Dosing Regimens in Mouse Xenograft Models
| Mouse Model | Cell Line | EGFR Mutation Status | Doses Administered (mg/kg) | Administration Route | Treatment Duration |
| Nude Mice | HCC827 | del ex19 | 10, 30, 100 | Oral (once daily) | 14 days |
| Nude Mice | NCI-H1975 | L858R/T790M | 10, 30, 100 | Oral (once daily) | 14 days and 90 days |
| Nude Mice | A431 | Wild-Type | 10, 30, 100 | Oral (once daily) | 14 days |
| BALB/c Nude Mice | LU1868 (PDX) | L858R/T790M | 10, 30, 100 | Oral (once daily) | 14 days |
Table 2: Summary of this compound Antitumor Efficacy in Mice
| Cell Line | Dose (mg/kg) | Outcome |
| HCC827 | 10, 30, 100 | Dose-dependent tumor regression.[1][3] |
| NCI-H1975 | 10, 30, 100 | Dose-dependent tumor regression.[1][3] At 30 and 100 mg/kg, sustained tumor regression for 90 days with no recurrence.[3] |
| A431 | 10, 30 | No significant tumor growth inhibition.[1][3] |
| 100 | Tumor growth inhibition.[3] | |
| LU1868 (PDX) | 10, 30, 100 | Significant tumor growth inhibition.[3][5] |
Experimental Protocols
In Vivo Xenograft Studies
This protocol outlines the general procedure for evaluating the antitumor activity of this compound in murine xenograft models.
Materials:
-
Female BALB/c nude mice or other appropriate immunocompromised strains.
-
NSCLC cell lines (e.g., HCC827, NCI-H1975, A431) or patient-derived xenograft (PDX) cells (e.g., LU1868).
-
This compound (ASP8273).
-
Vehicle solution for drug formulation.
-
Calipers.
-
Standard animal housing and care facilities.
Procedure:
-
Cell Inoculation: Subcutaneously inoculate tumor cells into the flank of the mice. For PDX models, tumor fragments can be implanted.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Administration: Administer this compound orally, once daily, at the desired doses (e.g., 10, 30, 100 mg/kg).[3][5] The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight twice a week.[3][5] Tumor volume can be calculated using the formula: (length × width²) / 2.[5]
-
Endpoint: Continue treatment for the specified duration (e.g., 14 or 90 days).[3] At the end of the study, mice are euthanized, and tumors can be excised for further analysis.
Pharmacokinetic and Pharmacodynamic Analysis
This protocol describes the assessment of this compound concentration and its effect on target signaling in plasma and tumor tissue.
Materials:
-
Tumor-bearing mice from the xenograft study.
-
LC-MS/MS equipment for drug concentration analysis.
-
ELISA or Western blotting reagents for protein phosphorylation analysis.
Procedure:
-
Sample Collection: After a single oral administration of this compound, collect plasma and tumor tissue at various time points (e.g., 0.5, 2, 4, 8, and 24 hours).[5]
-
Pharmacokinetic Analysis: Determine the concentration of this compound in plasma and tumor homogenates using a validated LC-MS/MS method.[3]
-
Pharmacodynamic Analysis:
-
To assess the inhibition of EGFR phosphorylation, lyse tumor samples and perform an ELISA to measure the levels of phosphorylated EGFR (pEGFR) and total EGFR.[3] Normalize pEGFR signals to total EGFR.
-
To evaluate downstream signaling, perform Western blotting on tumor lysates to detect the phosphorylation status of ERK and AKT.[3][5]
-
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism and experimental application.
Caption: this compound inhibits mutant EGFR and AXL signaling pathways.
Caption: Workflow for in vivo efficacy studies of this compound.
Caption: Logical relationship of experimental design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Application Notes and Protocols for Naquotinib in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naquotinib (also known as ASP8273) is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly inhibit mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3][4] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[4][5][6] this compound covalently binds to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, leading to the inhibition of downstream signaling pathways such as MAPK/ERK and PI3K/AKT, thereby suppressing tumor cell proliferation and inducing apoptosis.[2][3][4]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately recapitulate the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayer cultures.[7][8] These models exhibit gradients of nutrients, oxygen, and drug penetration, as well as complex cell-cell and cell-matrix interactions that influence drug response.[7][9] Studies have shown that cancer cells grown in 3D can exhibit different sensitivities to EGFR inhibitors compared to their 2D counterparts, highlighting the importance of using these more physiologically relevant models in drug development.[10][11][12][13]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D cell culture models of NSCLC, particularly those harboring EGFR mutations.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by selectively targeting and irreversibly inhibiting the kinase activity of mutant EGFR. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival and proliferative signaling cascades. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Figure 1: this compound's inhibitory effect on the EGFR signaling pathway.
Quantitative Data
The following table summarizes the in vitro cellular activity of this compound against various NSCLC cell lines grown in traditional 2D culture. This data serves as a baseline for designing experiments in 3D models, where higher concentrations may be required to achieve similar effects due to diffusion limitations and altered cellular states.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) in 2D Culture | Reference |
| NCI-H1975 | L858R / T790M | 8-33 | [2][14] |
| PC-9 | del ex19 | 8-33 | [2][14] |
| HCC827 | del ex19 | 8-33 | [2][14] |
| PC-9ER | del ex19 / T790M | 8-33 | [14] |
| NCI-H1650 | del ex19 | 70 | [14] |
| A431 | Wild-Type | 230 | [2][14] |
Experimental Protocols
Protocol 1: Generation of NSCLC Spheroids using the Liquid Overlay Technique
This protocol describes the formation of tumor spheroids from EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, HCC827) for subsequent drug testing with this compound.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counter (e.g., hemocytometer or automated counter)
-
This compound stock solution (dissolved in DMSO)
Procedure:
-
Cell Culture: Maintain NSCLC cells in a T-75 flask with complete medium at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability.
-
Seeding in ULA Plates: Adjust the cell suspension to a final concentration of 2.5 x 10^4 cells/mL. Seed 200 µL of the cell suspension into each well of a ULA 96-well plate (resulting in 5,000 cells per well).
-
Spheroid Formation: Centrifuge the plate at low speed (e.g., 300 x g for 10 minutes) to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate at 37°C and 5% CO2. Spheroids will typically form within 48-72 hours. Monitor spheroid formation and morphology daily using a microscope. Compact, spherical aggregates should be visible.
Protocol 2: this compound Treatment and Viability Assessment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound and the subsequent measurement of cell viability.
Materials:
-
Pre-formed NSCLC spheroids in ULA 96-well plates (from Protocol 1)
-
This compound serial dilutions in complete medium
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations (e.g., ranging from 1 nM to 10 µM) in complete medium from a concentrated stock. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Drug Treatment: After 72 hours of spheroid formation, carefully remove 100 µL of medium from each well and add 100 µL of the appropriate this compound dilution or vehicle control. This results in a final volume of 200 µL per well.
-
Incubation: Incubate the treated spheroids for a desired period, typically 72 to 120 hours, to allow for drug penetration and effect.
-
Viability Assay: a. Allow the plate to equilibrate to room temperature for 30 minutes. b. Add 100 µL of the 3D cell viability reagent to each well. c. Mix the contents by shaking the plate on an orbital shaker for 5 minutes. d. Incubate at room temperature for an additional 25 minutes to ensure cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells. Plot the normalized viability against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a 3D cell culture model.
References
- 1. This compound | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Resistance to EGFR-TKIs in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Clinical Application of New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling | Semantic Scholar [semanticscholar.org]
- 8. oncotarget.com [oncotarget.com]
- 9. 3D cell cultures provide new insights on lung cancer treatment response - ecancer [ecancer.org]
- 10. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]
- 12. Monolayer culture alters EGFR inhibitor response through abrogation of microRNA-mediated feedback regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Naquotinib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Naquotinib (also known as ASP8273), a potent and irreversible inhibitor of mutant Epidermal Growth Factor Receptors (EGFR), for in vitro cell culture experiments.
Introduction
This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to target EGFR-activating mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] It functions by covalently binding to the Cys-797 residue in the kinase domain of EGFR, leading to irreversible inhibition of the receptor's activity.[3] This blockade disrupts downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation, survival, and metastasis.[1][4] this compound has also demonstrated inhibitory activity against AXL signaling, a known resistance pathway to EGFR-TKIs.[2][5] These characteristics make this compound a valuable tool for studying EGFR-driven cancers and developing novel therapeutic strategies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 562.71 g/mol | [3] |
| Chemical Formula | C₃₀H₄₂N₈O₃ | [3][6] |
| CAS Number | 1448232-80-1 | [3][6] |
| Appearance | Powder | [3][7] |
| Solubility (DMSO) | Up to 100 mg/mL (177.71 mM) | [7] |
| Solubility (Ethanol) | Up to 100 mg/mL | [3] |
| Solubility (Water) | Insoluble | [3] |
| IC₅₀ (Mutant EGFR) | 8 - 33 nM | [3][8] |
| IC₅₀ (Wild-Type EGFR) | ~230 nM | [3][8] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 1 year | [3][9] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting the EGFR signaling pathway.
Caption: this compound's mechanism of action on the EGFR signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 562.71 g/mol * Volume (L) * 1000 mg/g For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you will need 5.627 mg of this compound.
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, this would be 1 mL for every 5.627 mg of powder.
-
Dissolve the compound: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication may be used to aid dissolution if necessary.[7][9]
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][9]
Cell Culture Treatment with this compound
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Sterile pipettes and tips
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells at the desired density in cell culture plates or flasks and allow them to attach and resume logarithmic growth (typically 24 hours).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentrations of this compound (or vehicle control) to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTS, MTT), western blotting for pathway analysis, or other relevant functional assays.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Caption: Experimental workflow for this compound preparation and use.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound mesylate | EGFR | TargetMol [targetmol.com]
Application Notes and Protocols for Naquotinib in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naquotinib (formerly ASP8273) is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed to target activating EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] Notably, this compound was designed to be selective for mutant EGFR over wild-type (WT) EGFR, potentially leading to a better safety profile compared to less selective inhibitors.[1][3]
While the clinical development of this compound as a monotherapy was discontinued due to toxicity and a lack of superior efficacy compared to existing treatments, its unique biochemical profile, particularly its activity against the AXL receptor tyrosine kinase, presents a compelling rationale for its investigation in combination therapies.[4][6] Activation of the AXL signaling pathway is a known mechanism of resistance to EGFR TKIs.[3][7][8]
These application notes provide a summary of the preclinical data for this compound and a theoretical framework for its use in combination with other chemotherapy or targeted agents. Due to the discontinuation of its clinical development, there is a lack of published preclinical or clinical data specifically evaluating this compound in combination with traditional chemotherapy agents. The following protocols are therefore based on its known mechanism of action and are intended to serve as a guide for exploratory research.
Mechanism of Action
This compound covalently binds to the cysteine 797 residue in the ATP-binding pocket of mutant EGFR, leading to irreversible inhibition of its kinase activity.[2] This blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis.[2][9]
A key feature of this compound is its inhibitory activity against AXL, a receptor tyrosine kinase implicated in acquired resistance to EGFR TKIs.[3][7] Unlike other EGFR TKIs such as erlotinib and osimertinib, this compound has been shown to inhibit AXL phosphorylation, suggesting it may overcome or delay resistance mediated by AXL overexpression.[3][7]
Preclinical Data: Monotherapy
This compound has demonstrated potent anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations.
In Vitro Activity
This compound has shown potent and selective inhibition of cell proliferation in NSCLC cell lines with EGFR activating mutations and the T790M resistance mutation.
| Cell Line | EGFR Mutation | IC50 (nM) for this compound | Reference |
| NCI-H1975 | L858R/T790M | 8-33 | [2] |
| HCC827 | del ex19 | 8-33 | [2] |
| PC-9 | del ex19 | 8-33 | [2] |
| PC-9ER | del ex19/T790M | 8-33 | [10] |
| A431 | Wild-Type | 230 | [2] |
In Vivo Activity
Oral administration of this compound led to significant tumor regression in xenograft models of NSCLC.
| Xenograft Model | EGFR Mutation | Dose of this compound | Tumor Growth Inhibition | Reference |
| NCI-H1975 | L858R/T790M | 10, 30, 100 mg/kg | Dose-dependent regression | [2] |
| HCC827 | del ex19 | 10, 30, 100 mg/kg | Dose-dependent regression | [2] |
| PC-9 | del ex19 | 10, 30, 100 mg/kg | Dose-dependent regression | [2] |
| LU1868 (PDX) | L858R/T790M | from 10 mg/kg | Tumor growth inhibition | [2] |
Rationale for Combination Therapy
The dual inhibition of mutant EGFR and the AXL resistance pathway by this compound provides a strong rationale for its use in combination with other anti-cancer agents. Potential combination strategies could include:
-
Traditional Chemotherapy: Combining this compound with platinum-based chemotherapy (e.g., cisplatin, carboplatin) or other agents used in NSCLC (e.g., pemetrexed, docetaxel) could potentially enhance tumor cell killing and overcome intrinsic or acquired resistance.
-
Other Targeted Therapies: Combining this compound with inhibitors of other resistance pathways (e.g., MET inhibitors, MEK inhibitors) could create a more comprehensive blockade of tumor escape mechanisms.[2]
-
Immunotherapy: Preclinical studies have suggested that AXL inhibition may enhance the efficacy of immune checkpoint inhibitors.[1] Combining this compound with anti-PD-1/PD-L1 antibodies could be a promising avenue for future research.
Signaling Pathway Diagrams
Caption: EGFR and AXL signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following are proposed protocols for evaluating this compound in combination with a hypothetical chemotherapy agent.
In Vitro Synergy Assessment
Objective: To determine if this compound and a chemotherapy agent exhibit synergistic, additive, or antagonistic effects on the proliferation of EGFR-mutant NSCLC cells.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, HCC827)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
-
Treatment: Treat the cells with the single agents and combinations for 72 hours. Include vehicle-only controls.
-
Viability Assay: After the incubation period, assess cell viability using the MTS or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each agent alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
References
- 1. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I, Dose Escalation Study of Oral ASP8273 in Patients with Non-small Cell Lung Cancers with Epidermal Growth Factor Receptor Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASP8273 tolerability and antitumor activity in tyrosine kinase inhibitor-naïve Japanese patients with EGFR mutation-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Naquotinib Resistance in NSCLC: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Naquotinib in non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My EGFR-mutant NSCLC cell line, which should be sensitive to this compound, is showing unexpected resistance in my cell viability assay. What are the potential causes?
A1: Several factors could contribute to unexpected resistance. Consider the following troubleshooting steps:
-
Cell Line Integrity:
-
Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of unexpected results.
-
Passage Number: High-passage number cell lines can undergo genetic drift, leading to altered phenotypes. Use low-passage cells for your experiments.
-
Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can significantly alter cellular responses to drugs.
-
-
Experimental A-ssay Issues:
-
Drug Concentration and Potency: Verify the concentration and integrity of your this compound stock. Perform a dose-response curve to determine the IC50 value and ensure it aligns with expected ranges for your cell line.
-
Assay-Specific Artifacts: If using an MTT or MTS assay, be aware that factors other than cell viability can affect the readout. For example, changes in cellular metabolism can alter the reduction of the tetrazolium salt. Consider using an alternative viability assay, such as a CellTiter-Glo® luminescent assay, which measures ATP levels.
-
-
Underlying Biological Mechanisms:
-
Pre-existing Resistance: Your cell line may have a pre-existing sub-population with resistance mechanisms.
-
Adaptive Resistance: Prolonged exposure to low doses of this compound may have induced adaptive resistance.
-
Q2: I am trying to generate a this compound-resistant cell line, but the cells are not surviving the drug selection process. What can I do?
A2: Generating a drug-resistant cell line requires a careful balance between applying selective pressure and allowing a resistant population to emerge.
-
Dose Escalation Strategy: Instead of a single high dose, start with a concentration around the IC50 for the parental cell line. Once the cells recover and resume proliferation, gradually increase the this compound concentration in a stepwise manner.
-
Intermittent Dosing: Another approach is to treat the cells with a higher dose of this compound for a short period (e.g., 48-72 hours), followed by a drug-free recovery period. Repeat this cycle to select for resistant cells.
-
Monitor Cell Morphology and Growth: Closely observe the cells for any changes in morphology or growth rate, which may indicate the emergence of a resistant population.
Q3: I have a this compound-resistant cell line. How do I determine the mechanism of resistance?
A3: A systematic approach is necessary to identify the resistance mechanism.
-
Sequence the EGFR Gene: The first step is to check for on-target mutations. Use Sanger sequencing or, for higher sensitivity, digital droplet PCR (ddPCR) to look for the tertiary EGFR C797S mutation, which is a common mechanism of resistance to third-generation EGFR TKIs.
-
Analyze Bypass Pathway Activation:
-
Western Blotting: Perform western blotting to examine the phosphorylation status of key signaling proteins in bypass pathways, such as MET, HER2, AXL, and downstream effectors like AKT and ERK. An increase in the phosphorylation of these proteins in the resistant line compared to the parental line suggests pathway activation.
-
Fluorescence In Situ Hybridization (FISH): Use FISH to specifically test for MET and HER2 gene amplification, which are known bypass mechanisms.
-
-
Histological and Phenotypic Analysis:
-
Immunofluorescence/Immunohistochemistry: Stain for markers of epithelial-mesenchymal transition (EMT), such as E-cadherin (downregulated) and Vimentin (upregulated).
-
Morphological Assessment: Observe for any changes in cell morphology consistent with a mesenchymal phenotype or transformation to a different histology, such as small cell lung cancer (SCLC).
-
Q4: My western blot results for phospho-proteins (p-EGFR, p-MET) are inconsistent or show no signal. What could be wrong?
A4: Phospho-protein western blotting can be challenging. Here are some common issues and solutions:
-
Sample Preparation:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
-
Rapid Processing: Process your cell lysates quickly and on ice to preserve protein phosphorylation.
-
-
Antibody Issues:
-
Validation: Ensure your primary antibody is validated for western blotting and is specific for the phosphorylated form of the protein.
-
Dilution: Optimize the antibody dilution. Too high a concentration can lead to non-specific bands, while too low a concentration will result in a weak or no signal.
-
-
Loading and Transfer:
-
Protein Amount: Load a sufficient amount of total protein (typically 20-40 µg) to detect low-abundance phospho-proteins.
-
Transfer Efficiency: Verify your protein transfer from the gel to the membrane using a Ponceau S stain.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| PC-9 | del ex19 | 6.9[1] |
| HCC827 | del ex19 | 7.3[1] |
| NCI-H1975 | L858R/T790M | 26[1] |
| II-18 | L858R | 43[1] |
| NCI-H1666 | Wild-Type | 230[1] |
| NCI-H292 | Wild-Type | 260[1] |
| A431 | Wild-Type | 600[1] |
Table 2: Frequency of Acquired Resistance Mechanisms to Third-Generation EGFR TKIs (e.g., Osimertinib)
| Resistance Mechanism | Frequency (%) |
| EGFR-Dependent | |
| EGFR C797S Mutation | 7-10%[2] |
| Loss of T790M | 49-68%[2] |
| EGFR-Independent (Bypass Pathways) | |
| MET Amplification | 15-22%[3] |
| HER2 Amplification | ~10% |
| Histological Transformation | |
| Small Cell Lung Cancer (SCLC) | Rare |
| Epithelial-Mesenchymal Transition (EMT) | Varies |
| Other | |
| PIK3CA Mutation | ~5% |
| RAS Mutation | Varies |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.
-
Cell Plating:
-
Harvest and count NSCLC cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[4]
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[5]
-
Mix thoroughly and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blotting for Phospho-Protein Analysis
This protocol is for detecting the activation of signaling pathways.
-
Cell Lysis:
-
Treat cells with this compound or other compounds as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-p-EGFR, anti-p-HER2) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total protein and a loading control (e.g., β-actin) to ensure equal loading.
-
Fluorescence In Situ Hybridization (FISH) for MET Amplification
This protocol outlines the general steps for detecting MET gene amplification in FFPE NSCLC tissue sections.
-
Slide Preparation:
-
Cut 4-µm thick sections from FFPE tumor blocks and mount on positively charged slides.
-
-
Deparaffinization and Pretreatment:
-
Deparaffinize the slides in xylene and rehydrate through a graded ethanol series.
-
Perform heat-induced epitope retrieval using a citrate buffer.
-
Digest the tissue with a pepsin or protease solution to allow probe penetration.
-
-
Probe Hybridization:
-
Post-Hybridization Washes:
-
Wash the slides in a stringent wash buffer to remove non-specifically bound probe.
-
-
Counterstaining and Visualization:
-
Counterstain the nuclei with DAPI.
-
Analyze the slides using a fluorescence microscope equipped with appropriate filters.
-
-
Scoring:
-
Count the number of MET (red) and CEP7 (green) signals in at least 50 non-overlapping tumor cell nuclei.
-
Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is typically considered amplification.[9]
-
Digital Droplet PCR (ddPCR) for EGFR C797S Mutation Detection
This protocol is for the sensitive detection of the EGFR C797S mutation from circulating tumor DNA (ctDNA) in plasma.
-
ctDNA Extraction:
-
Isolate ctDNA from plasma samples using a commercially available kit.
-
-
ddPCR Reaction Setup:
-
Prepare a reaction mix containing ddPCR Supermix, specific TaqMan probes and primers for EGFR C797S and the wild-type allele, and the extracted ctDNA.
-
-
Droplet Generation:
-
Partition the ddPCR reaction mix into approximately 20,000 nanoliter-sized droplets using a droplet generator.
-
-
PCR Amplification:
-
Perform PCR amplification on the droplets in a thermal cycler.
-
-
Droplet Reading:
-
Read the fluorescence of each droplet in a droplet reader. The reader will count the number of positive droplets (containing the target DNA) and negative droplets.
-
-
Data Analysis:
-
The concentration of the mutant and wild-type alleles is calculated based on the fraction of positive droplets using Poisson statistics. This allows for the quantification of the mutant allele frequency with high sensitivity.[10]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: On-Target Resistance via EGFR C797S Mutation.
Caption: Bypass Pathway Activation in this compound Resistance.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the MET-Signaling Pathway in Non-Small–Cell Lung Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast fluorescence in situ hybridisation for the enhanced detection of MET in non-small cell lung cancer | PLOS One [journals.plos.org]
- 9. Frontiers | The potential role of next-generation sequencing in identifying MET amplification and disclosing resistance mechanisms in NSCLC patients with osimertinib resistance [frontiersin.org]
- 10. Evaluation of EGFR mutations in NSCLC with highly sensitive droplet digital PCR assays - PMC [pmc.ncbi.nlm.nih.gov]
Naquotinib In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Naquotinib in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ASP8273) is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] Its primary mechanism of action is to selectively and covalently bind to the cysteine-797 residue in the ATP-binding site of EGFR.[1] This binding is particularly effective against mutant forms of EGFR, including the T790M resistance mutation, which often arises after treatment with first- and second-generation EGFR TKIs.[1][2][4] By inhibiting EGFR, this compound blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and growth.[1][3]
Q2: What are the reported off-target effects of this compound?
While this compound is highly selective for mutant EGFR, it has been shown to inhibit other kinases. A notable off-target effect is the inhibition of Bruton's tyrosine kinase (BTK).[1] This dual EGFR/BTK inhibitory activity has been explored for its therapeutic potential in certain B-cell malignancies.[1] Researchers should be aware of this off-target activity when interpreting unexpected phenotypes in their in vivo models. A comprehensive kinase inhibition profile may reveal other less prominent off-target effects.
Q3: What are the recommended tumor models for this compound in vivo studies?
This compound has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) xenograft models harboring EGFR mutations, such as exon 19 deletions (del ex19) and the L858R mutation, with or without the T790M resistance mutation.[1][3][5] Patient-derived xenograft (PDX) models of NSCLC with these mutations are also highly relevant.[1][5] Additionally, due to its anti-BTK activity, this compound has shown efficacy in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) xenograft models.[1]
II. Troubleshooting Guides
A. Drug Formulation and Administration
Q: My this compound formulation is not stable or is difficult to administer. What should I do?
A: Proper formulation is critical for consistent and effective oral administration of this compound.
-
Recommended Formulation: A commonly used vehicle for this compound in in vivo studies consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline .[3] It is recommended to first dissolve this compound in DMSO, then add PEG300 and Tween-80, and finally bring it to the final volume with saline. The solution should be prepared fresh daily.
-
Alternative Formulation: For some poorly soluble compounds, a suspension in 10% aqueous solution of gum arabic has been used for oral gavage in mice.[6]
-
Troubleshooting Tips:
-
If you observe precipitation, gentle warming and sonication can help in redissolving the compound.[3]
-
Ensure thorough mixing at each step of the formulation preparation.
-
For oral gavage, use an appropriately sized gavage needle to minimize stress and potential injury to the animal.
-
B. Efficacy and Tumor Growth
Q: I am not observing the expected anti-tumor efficacy with this compound. What could be the reasons?
A: Several factors can contribute to a lack of efficacy in in vivo models.
-
Incorrect Tumor Model: Confirm that your cell line or PDX model harbors the specific EGFR mutations (e.g., del ex19, L858R, T790M) that this compound is designed to target.[1][3][5] Efficacy will be limited in wild-type EGFR models.[1]
-
Suboptimal Dosing or Schedule: The reported effective dose range for this compound in mouse xenograft models is typically between 10 and 100 mg/kg, administered orally once or twice daily .[1] If you are using a lower dose, consider a dose-escalation study.
-
Drug Resistance:
-
Primary Resistance: Some EGFR mutations, such as certain exon 20 insertions, may be inherently less sensitive to this compound.[7]
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms. This could involve secondary mutations in EGFR (e.g., C797S) or activation of bypass signaling pathways.[7]
-
-
Variability in Tumor Growth: Inconsistent tumor growth can mask the therapeutic effect. To mitigate this, ensure consistency in cell passage number, injection technique, and the number of cells injected. Randomize animals into treatment groups only after tumors have reached a palpable and measurable size.
Q: I am observing high variability in tumor growth within my treatment and control groups. How can I address this?
A: High variability is a common challenge in xenograft studies.
-
Standardize Tumor Implantation: Use a consistent number of viable cells for implantation and ensure a uniform injection volume and technique.
-
Monitor Animal Health: Poor animal health can affect tumor growth. Monitor body weight and overall health status regularly.
-
Increase Sample Size: A larger number of animals per group can help to overcome individual variations and increase the statistical power of your study.
-
Data Analysis: Utilize appropriate statistical models that can account for individual growth kinetics.
C. Toxicity and Animal Welfare
Q: I am concerned about the potential toxicity of this compound in my animal model. What signs should I monitor for and how can I manage them?
A: While this compound is generally well-tolerated in preclinical models with minimal impact on body weight at effective doses, it is essential to monitor for any signs of toxicity.[1] As an EGFR inhibitor, certain class-specific side effects might occur, although they are less frequent with third-generation inhibitors.
-
Potential Signs of Toxicity:
-
Skin Rash (Papulopustular Rash): This is a common side effect of EGFR inhibitors.[7] Look for redness, bumps, and pustules, particularly on the ears, face, and dorsal skin.
-
Diarrhea: This was the most commonly reported treatment-emergent adverse event in a clinical study of this compound.[8] Monitor for changes in fecal consistency and animal hydration status.
-
Weight Loss: Although not typically reported for this compound at therapeutic doses, significant weight loss can be a sign of general toxicity.
-
Changes in Behavior: Lethargy, ruffled fur, and reduced food and water intake can indicate adverse effects.
-
-
Management Strategies:
-
Skin Rash: For mild rashes, topical emollients can be used. In case of more severe or persistent rash, a dose reduction or temporary discontinuation of the treatment may be necessary.
-
Diarrhea: Ensure animals have easy access to water to prevent dehydration. If diarrhea is severe, a dose reduction or interruption of treatment should be considered.
-
General Toxicity: If significant weight loss or other signs of distress are observed, it is crucial to consult with a veterinarian. A dose reduction or cessation of treatment may be required.
-
III. Data Presentation
Table 1: In Vitro IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| NCI-H1975 | L858R/T790M | 8-33 |
| HCC827 | del ex19 | 8-33 |
| PC-9 | del ex19 | 8-33 |
| A431 | Wild-Type | 230 |
Data compiled from multiple sources.[1][3]
Table 2: Recommended Dosing for this compound in Mouse Xenograft Models
| Tumor Model | Dosing Range (mg/kg) | Administration Route | Frequency | Efficacy |
| NSCLC (e.g., NCI-H1975, HCC827) | 10 - 100 | Oral | Once or Twice Daily | Tumor Regression |
| ABC-DLBCL (e.g., TMD8, OCI-Ly10) | 30 - 100 | Oral | Twice Daily | Tumor Regression |
Data compiled from multiple sources.[1]
IV. Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound (ASP8273) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume to dissolve the this compound powder. Vortex thoroughly.
-
Add PEG300 to a final concentration of 40% of the total volume. Vortex until the solution is homogenous.
-
Add Tween-80 to a final concentration of 5% of the total volume. Vortex to mix.
-
Add sterile saline to reach the final desired volume (making up the remaining 45%). Vortex thoroughly to ensure a uniform suspension.
-
If any precipitation is observed, the solution can be gently warmed or sonicated until it becomes clear.[3]
-
This formulation should be prepared fresh before each administration.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required dose volume.
-
Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Once the needle is in the esophagus (a slight resistance may be felt), slowly administer the formulation.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for a few minutes after dosing to ensure there are no immediate adverse reactions, such as respiratory distress.
V. Visualizations
Caption: this compound inhibits mutant EGFR signaling pathways.
Caption: General workflow for this compound in vivo xenograft studies.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-EGFR therapeutic efficacy correlates directly with inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Management Strategies for Adverse Events Associated With EGFR TKIs in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASP8273 tolerability and antitumor activity in tyrosine kinase inhibitor-naïve Japanese patients with EGFR mutation-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Naquotinib Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naquotinib in animal models. The information is designed to help anticipate and mitigate potential toxicities, ensuring the generation of robust and reliable preclinical data.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food/Water Intake | - High dose of this compound - Gastrointestinal toxicity (diarrhea, nausea) - General malaise | - Immediate Action: Temporarily suspend dosing and provide supportive care (e.g., hydration, palatable food). - Follow-up: Reduce the dose of this compound in subsequent experiments. Monitor food and water intake daily. If diarrhea is present, refer to the "Diarrhea Management" protocol below. |
| Diarrhea | - On-target inhibition of EGFR in the gastrointestinal tract, leading to increased chloride secretion and reduced water absorption.[1][2][3] | - Monitoring: Grade diarrhea severity daily (see protocol below). - Management: For mild to moderate diarrhea, provide supportive care (hydration, easily digestible food). For severe diarrhea, consider dose reduction or temporary cessation of treatment. Administration of loperamide can be considered, but dosing should be carefully determined based on the animal model and institutional guidelines.[3][4] |
| Thrombocytopenia (Low Platelet Count) | - Potential off-target effects of this compound or class effect of TKIs on hematopoiesis. | - Monitoring: Perform regular blood counts (see protocol below). - Management: If a significant drop in platelets is observed, consider a dose reduction or a "drug holiday." In severe cases, consult with a veterinarian for potential supportive care options. |
| Skin Lesions or Rash | - While this compound is designed to spare wild-type EGFR, high doses or specific animal model sensitivities might lead to skin toxicities.[5] | - Monitoring: Conduct daily visual inspection of the skin. - Management: Document any lesions. If they are minor, continue observation. If they become severe, consult a veterinarian. Topical treatments may be considered, but their impact on the experiment should be evaluated. A dose reduction may be necessary. |
| Abnormal Behavior (Lethargy, Hunched Posture) | - General toxicity or discomfort. | - Monitoring: Observe animals daily for any changes in behavior.[6] - Management: If abnormal behavior is observed, perform a thorough health check. Consider a dose reduction or temporary halt in dosing. Provide supportive care as needed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Based on preclinical and early clinical data, this compound is generally well-tolerated. The most commonly reported adverse events in a phase I/II trial were diarrhea, nausea, vomiting, and thrombocytopenia. Skin rash and interstitial lung disease-like events were less common. In murine xenograft models, this compound induced tumor regression at effective doses without affecting body weight.[5]
Q2: How does the toxicity profile of this compound compare to other third-generation EGFR TKIs?
A2: this compound is designed to be selective for mutant EGFR while sparing wild-type (WT) EGFR.[5][7][8] This selectivity is expected to lead to a more favorable toxicity profile compared to less selective EGFR TKIs, particularly concerning skin toxicities.[5]
Q3: What is a recommended starting dose for this compound in mouse xenograft models?
A3: Published studies have shown that oral administration of this compound at doses of 10, 30, and 100 mg/kg once daily can induce tumor regression in NSCLC xenograft models without affecting body weight.[5] The optimal dose will depend on the specific tumor model and experimental goals. It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model.
Q4: How can I monitor for potential hematological toxicity?
A4: Regular monitoring of blood parameters is crucial. This can be done by collecting a small blood sample (e.g., via tail vein or saphenous vein) and performing a complete blood count (CBC). Key parameters to monitor include platelet count, white blood cell count, and red blood cell count. Please refer to the detailed protocol for "Hematological Monitoring" below.
Q5: What should I do if I observe severe toxicity in my animal model?
A5: If severe toxicity is observed (e.g., significant weight loss, severe diarrhea, lethargy), the well-being of the animal is the top priority. Immediately suspend treatment and provide appropriate supportive care. A dose reduction or discontinuation of the study for that animal may be necessary. All procedures should be in accordance with your institution's animal care and use committee (IACUC) guidelines.
Quantitative Data Summary
Table 1: Preclinical Efficacy and Tolerability of this compound in Xenograft Models
| Animal Model | This compound Dose (mg/kg, oral, once daily) | Antitumor Effect | Effect on Body Weight | Reference |
| NCI-H1975 (L858R/T790M) Xenograft | 10, 30, 100 | Tumor regression | No significant effect | [5] |
| HCC827 (del ex19) Xenograft | 10, 30, 100 | Tumor regression | No significant effect | [5] |
| A431 (WT) Xenograft | 10, 30 | No significant inhibition | No significant effect | [5] |
| A431 (WT) Xenograft | 100 | Tumor growth inhibition | No significant effect | [5] |
| LU1868 (L858R/T790M) PDX | 10, 30, 100 | Significant tumor growth inhibition | Not specified | [5] |
Table 2: Common Adverse Events of Third-Generation EGFR TKIs (Clinical Data Context)
| Adverse Event | Frequency | Severity | Management Consideration |
| Diarrhea | High | Mostly Grade 1-2 | Supportive care, loperamide, dose modification[1][2][3][4][9] |
| Nausea/Vomiting | Moderate | Mostly Grade 1-2 | Supportive care, antiemetics |
| Thrombocytopenia | Moderate | Mostly Grade 1-2 | Monitoring, dose modification[10] |
| Skin Rash | Low to Moderate | Mostly Grade 1-2 | Topical treatments, dose modification |
| Interstitial Lung Disease | Rare | Potentially Severe | Immediate discontinuation of treatment |
Detailed Experimental Protocols
Protocol 1: Diarrhea Monitoring and Management
-
Daily Observation: Visually inspect the cages and animals for signs of diarrhea.
-
Fecal Consistency Scoring:
-
Score 0: Normal, well-formed pellets.
-
Score 1: Soft, but still formed pellets.
-
Score 2: Very soft, unformed feces.
-
Score 3: Watery diarrhea.
-
-
Body Weight: Record body weight daily. A significant drop in body weight can be an indicator of dehydration secondary to diarrhea.
-
Hydration Status: Assess hydration status by skin turgor.
-
Management:
-
Scores 1-2: Ensure ad libitum access to water and standard chow. Consider providing a hydration source such as a hydrogel or electrolyte-supplemented water.
-
Score 3: Immediately consult with a veterinarian. Temporarily suspend this compound administration. Provide supportive care as directed, which may include subcutaneous fluids. Consider dose reduction upon resolution of symptoms.
-
Protocol 2: Hematological Monitoring in Mice
-
Blood Collection:
-
Collect 50-100 µL of blood from the tail vein, saphenous vein, or retro-orbital sinus (under anesthesia). The frequency of collection should be determined by the study design, but a baseline measurement before treatment and weekly measurements during treatment are recommended.
-
Use EDTA-coated tubes to prevent coagulation.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to analyze include:
-
Platelet count (PLT)
-
White blood cell count (WBC) and differential
-
Red blood cell count (RBC)
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
-
-
Data Interpretation:
-
Compare treatment group values to a vehicle-treated control group.
-
A significant decrease in platelet count (thrombocytopenia) is a key parameter to monitor.
-
Establish a threshold for intervention based on historical data and institutional guidelines (e.g., a >50% decrease from baseline).
-
Protocol 3: Histopathological Assessment of Organ Toxicity
-
Necropsy and Tissue Collection:
-
At the end of the study, euthanize animals according to approved IACUC protocols.
-
Perform a thorough gross examination of all organs.
-
Collect key organs, including but not limited to: liver, kidneys, spleen, heart, lungs, gastrointestinal tract (stomach, small and large intestines), and skin.
-
-
Tissue Fixation and Processing:
-
Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
-
Histological Staining:
-
Section the paraffin-embedded tissues at 4-5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
-
Microscopic Examination:
-
A board-certified veterinary pathologist should perform a blinded microscopic examination of the slides.
-
Look for signs of toxicity such as:
-
Liver: Necrosis, inflammation, fatty change, bile duct hyperplasia.
-
Kidney: Tubular necrosis, interstitial nephritis, glomerulonephropathy.
-
Spleen: Lymphoid depletion, hematopoietic changes.
-
Gastrointestinal Tract: Mucosal atrophy, inflammation, ulceration.
-
Skin: Inflammation, hyperkeratosis, follicular changes.
-
-
-
Scoring:
-
Semi-quantitatively score any observed lesions for severity (e.g., minimal, mild, moderate, severe).
-
Visualizations
Caption: this compound's mechanism of action on EGFR signaling.
Caption: Experimental workflow for in vivo this compound studies.
Caption: Logical flow for troubleshooting adverse events.
References
- 1. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and Structural Characterizations of this compound, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Acute thrombocytopenia and fibrinogen reduction occurring after nintedanib treatment for immune checkpoint inhibitor-related pneumonia: a case report [frontiersin.org]
Naquotinib Technical Support Center: Cross-Reactivity and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the kinase cross-reactivity of Naquotinib (ASP8273). Below you will find troubleshooting guides and frequently asked questions in a structured format to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a third-generation, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly those with activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] It shows significantly less activity against wild-type (WT) EGFR, which contributes to a favorable safety profile by reducing skin-related toxicities often seen with less selective EGFR inhibitors.
Q2: What are the known major off-target kinases for this compound?
A2: A comprehensive kinase panel evaluation has revealed that this compound also potently inhibits Bruton's tyrosine kinase (BTK).[1] Other notable off-target kinases that are inhibited by this compound include TXK and BMX.[1]
Q3: How does the cross-reactivity of this compound compare to other EGFR TKIs?
A3: The cross-reactivity profile of this compound differs from other EGFR TKIs like osimertinib. While both are potent against mutant EGFR, their off-target profiles vary, which may have implications for their respective efficacy and safety in different patient populations.
Q4: My cells are showing unexpected phenotypes after this compound treatment. Could this be due to off-target effects?
A4: Yes, unexpected cellular responses could be attributed to this compound's inhibition of off-target kinases. For instance, if you are working with cell types where BTK signaling is important (e.g., B-cell lineages), the potent inhibition of BTK by this compound could lead to significant phenotypic changes unrelated to EGFR inhibition.[1] It is recommended to assess the activity of key downstream signaling molecules of both EGFR and BTK to dissect the observed effects.
Q5: I am observing resistance to this compound in my experiments. What are the potential mechanisms?
A5: While this compound is effective against the T790M resistance mutation, other mechanisms of acquired resistance can emerge. These may include alterations in downstream signaling pathways or the activation of bypass tracks. It is advisable to perform a comprehensive molecular analysis of the resistant clones to identify the underlying mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values in cell-based assays | 1. Cell line integrity and passage number. 2. Variability in drug concentration preparation. 3. Differences in assay incubation times. | 1. Ensure consistent use of low-passage, authenticated cell lines. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Standardize the incubation time for the MTS/MTT assay across all experiments. |
| High background in Western blots for phosphorylated proteins | 1. Suboptimal antibody concentration. 2. Inadequate blocking. 3. High basal kinase activity in cells. | 1. Titrate primary and secondary antibodies to determine the optimal dilution. 2. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 3. Serum-starve cells prior to this compound treatment and stimulation to reduce basal signaling. |
| Discrepancy between in vitro kinase assay and cellular assay results | 1. Cell permeability of this compound. 2. Presence of efflux pumps in the cell line. 3. Drug metabolism by the cells. | 1. Confirm cellular uptake of this compound. 2. Investigate the expression of ABC transporters in your cell model. 3. Consider that cellular metabolism may alter the effective concentration of this compound. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and key off-target kinases.
Table 1: Inhibitory Activity of this compound against EGFR Variants
| Kinase | IC50 (nmol/L) |
| EGFR (del ex19) | 5.5 |
| EGFR (L858R) | 4.6 |
| EGFR (del ex19/T790M) | 0.26 |
| EGFR (L858R/T790M) | 0.41 |
| EGFR (WT) | 13 |
Data sourced from in vitro biochemical enzymatic assays.[1]
Table 2: Inhibitory Activity of this compound against Off-Target Kinases
| Kinase | IC50 (nmol/L) |
| BTK | 0.23 |
| TXK | 0.27 |
| BMX | 0.65 |
Data sourced from in vitro biochemical enzymatic assays.[1]
Table 3: Cellular Proliferation Inhibition by this compound
| Cell Line | EGFR Status | IC50 (nmol/L) |
| NCI-H1975 | L858R/T790M | 26 |
| HCC827 | del ex19 | 7.3 |
| PC-9 | del ex19 | 6.9 |
| II-18 | L858R | 43 |
| A431 | WT | 600 |
| NCI-H292 | WT | 260 |
| NCI-H1666 | WT | 230 |
Data from in vitro cell proliferation assays.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
-
Reagents and Materials:
-
Purified recombinant kinases
-
This compound (or other test compounds)
-
ATP
-
Fluorescently labeled peptide substrate
-
Kinase reaction buffer
-
Microtiter plates
-
LabChip platform (e.g., LabChip 3000)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microtiter plate, incubate each kinase with the various concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate.
-
Allow the reaction to proceed for a specified time.
-
Stop the reaction.
-
Analyze the reaction mixture using a LabChip platform to separate and quantify the phosphorylated product and the unphosphorylated substrate.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTS Assay)
This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflows for kinase and cell proliferation assays.
References
Naquotinib Xenograft Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting xenograft studies involving Naquotinib (ASP8273). The following guides and frequently asked questions (FAQs) address common issues related to dose optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ASP8273) is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its primary mechanism involves covalently binding to the cysteine-797 residue in the kinase domain of EGFR.[2][4] This action selectively inhibits mutant forms of EGFR, including those with activating mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while having limited activity against wild-type (WT) EGFR.[1][4][5][6] By blocking EGFR, this compound prevents downstream signaling through key pathways like PI3K/AKT and MAPK/ERK, thereby inhibiting tumor cell proliferation and inducing cell death.[1][4][5]
Q2: Which non-small cell lung cancer (NSCLC) cell line xenograft models are most appropriate for evaluating this compound efficacy?
For demonstrating this compound's efficacy, it is recommended to use NSCLC cell lines harboring EGFR activating and/or T790M resistance mutations. Suitable models include:
-
NCI-H1975: Carries both the L858R activating mutation and the T790M resistance mutation.[2][4]
-
HCC827 & PC-9: Both carry an exon 19 deletion activating mutation.[2][4]
To demonstrate the selectivity of this compound, a model with wild-type EGFR can be used as a control:
-
A431: Expresses high levels of wild-type EGFR. This compound is expected to show significantly less activity in this model compared to mutant models.[4]
Q3: What is a recommended starting dose for this compound in mouse xenograft studies?
Based on preclinical studies, repeated oral administration of this compound at doses of 10, 30, and 100 mg/kg per day has been shown to induce tumor regression in various NSCLC xenograft models (NCI-H1975, HCC827) without significantly impacting the body weight of the mice.[2][4] In a patient-derived xenograft (PDX) model with L858R/T790M mutations, tumor growth inhibition was observed at doses starting from 10 mg/kg.[2]
For a new study, a dose-response experiment starting with 10 mg/kg/day is a reasonable starting point. The dose can be escalated to 30 mg/kg or higher to optimize the anti-tumor response.
Q4: My xenograft tumors are not responding to this compound treatment. What are the potential reasons?
If you observe a lack of efficacy, consider the following troubleshooting steps:
-
Verify Drug Formulation and Administration: Ensure the compound is properly solubilized/suspended and that the oral gavage technique is consistent and accurate.
-
Confirm Model Integrity: Re-verify the EGFR mutation status of the cell line used for the xenografts (e.g., via sequencing) to ensure the model is appropriate.
-
Investigate Resistance Mechanisms: While this compound targets the T790M mutation, other resistance pathways can be involved.[7][8][9]
-
Bypass Signaling: Activation of alternative pathways, such as MET or AXL receptor tyrosine kinase, can confer resistance to EGFR inhibitors.[5][10][11] Notably, this compound has been shown to inhibit AXL phosphorylation, suggesting it may overcome this specific resistance mechanism.[5][10]
-
Downstream Mutations: Mutations in pathways downstream of EGFR, such as in PIK3CA or KRAS, can lead to resistance.[11][12]
-
Tertiary EGFR Mutations: The emergence of other mutations in the EGFR kinase domain, such as C797S, can prevent the covalent binding of irreversible inhibitors like this compound and lead to acquired resistance.[7]
-
Q5: I am observing toxicity (e.g., significant body weight loss) in my treatment group. What steps can I take?
This compound has been shown to be well-tolerated in xenograft models at effective doses (up to 100 mg/kg), largely due to its selectivity for mutant EGFR over wild-type.[4][5] However, if toxicity is observed:
-
Dose Reduction: Lower the daily dose to the next level down in your study design (e.g., from 30 mg/kg to 10 mg/kg).
-
Dosing Schedule Modification: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off). Preclinical data suggests that different dosing schedules did not negatively affect the efficacy of this compound.[2][3]
-
Monitor Animal Health: Provide supportive care as needed and monitor animal health closely according to institutional guidelines.
Data Presentation
Table 1: In Vitro Potency of this compound Against EGFR Kinase Variants and Cell Lines
| Target | IC₅₀ (nmol/L) - Enzymatic Assay[5][6] | Cell Line | IC₅₀ (nmol/L) - Cell Growth Assay[2][3] |
|---|---|---|---|
| EGFR (del ex19/T790M) | 0.26 | NCI-H1975 (L858R/T790M) | 8 - 33 |
| EGFR (L858R/T790M) | 0.41 | HCC827 (del ex19) | 8 - 33 |
| EGFR (L858R) | 4.6 | PC-9 (del ex19) | 8 - 33 |
| EGFR (del ex19) | 5.5 | A431 (WT) | 230 |
| EGFR (Wild-Type) | 13 | | |
Table 2: Summary of this compound In Vivo Efficacy in NSCLC Xenograft Models
| Xenograft Model | EGFR Mutation Status | Dose (Oral, Daily) | Observed Outcome | Reference |
|---|---|---|---|---|
| NCI-H1975 | L858R / T790M | 10, 30, 100 mg/kg | Dose-dependent tumor regression; no effect on body weight. | [2][4] |
| HCC827 | del ex19 | 10, 30, 100 mg/kg | Dose-dependent tumor regression; no effect on body weight. | [2][4] |
| PC-9 | del ex19 | Not specified | Tumor regression. | [2][3] |
| A431 | Wild-Type | 10, 30 mg/kg | No significant tumor inhibition. | [4] |
| A431 | Wild-Type | 100 mg/kg | Tumor growth inhibition observed. | [4] |
| LU1868 (PDX) | L858R / T790M | >10 mg/kg | Tumor growth inhibition. |[2] |
Experimental Protocols
Protocol 1: General Xenograft Study Workflow
-
Cell Culture: Culture the selected NSCLC cell line (e.g., NCI-H1975) under standard conditions.
-
Cell Implantation: Subcutaneously inject 5–10 million cells, typically mixed with Matrigel, into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 150-200 mm³).
-
Randomization: Randomize mice into treatment and control (vehicle) groups.
-
Treatment Administration: Administer this compound or vehicle daily via oral gavage at the desired dose.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum size limit.
-
Tissue Collection & Analysis: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.
Protocol 2: Western Blot Analysis for Target Engagement
-
Tissue Lysis: Excise tumors and immediately homogenize in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total-EGFR, phospho-ERK, total-ERK, phospho-AKT, total-AKT) and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A significant reduction in the ratio of phosphorylated to total protein in the this compound-treated group indicates effective target engagement.
Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Caption: A typical experimental workflow for a this compound xenograft study.
Caption: A logical workflow for troubleshooting poor anti-tumor efficacy.
References
- 1. This compound | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
Technical Support Center: Managing Naquotinib-Induced Side Effects in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side effects associated with Naquotinib in a preclinical setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guides
Gastrointestinal Toxicity: Diarrhea
Question: We are observing diarrhea in our mouse cohort treated with this compound. How can we manage this?
Answer:
Diarrhea is a known class-effect of EGFR tyrosine kinase inhibitors (TKIs). While this compound is designed for selectivity to mutant EGFR, off-target effects or effects in the gastrointestinal tract can still lead to diarrhea.[1][2][3] Management in a preclinical setting involves careful monitoring, supportive care, and, if necessary, pharmacological intervention.
Experimental Protocol: Monitoring and Management of this compound-Induced Diarrhea in Rodents
-
Daily Monitoring:
-
Visually inspect cages for evidence of loose or unformed stools.
-
Monitor animal body weight daily. Weight loss exceeding 15-20% of baseline is a critical endpoint.
-
Assess the animal's general condition, including activity level, posture (hunching), and hydration status (skin turgor).
-
-
Scoring:
-
Utilize a standardized scoring system to quantify the severity of diarrhea.
Grade Description 0 Normal, well-formed stools. 1 Soft stools, slight soiling of the perianal area. 2 Pasty or semi-liquid stools, moderate soiling of the perianal area. 3 Liquid stools, significant soiling of the perianal area and cage. 4 Severe, profuse watery diarrhea, often accompanied by dehydration and significant weight loss. -
-
Supportive Care:
-
Ensure ad libitum access to drinking water. For moderate to severe diarrhea, consider providing a hydrogel pack or subcutaneous fluid administration (e.g., sterile saline, 1-2 mL/30g mouse) to combat dehydration.
-
Provide a highly palatable and digestible diet.
-
-
Pharmacological Intervention (for moderate to severe, persistent diarrhea):
-
Loperamide: An anti-diarrheal agent that can be administered in the drinking water or via oral gavage. A typical starting dose for mice is 0.1-0.2 mg/kg. The dose and frequency may need to be optimized for your specific model.
-
Budesonide: A locally acting corticosteroid that has shown efficacy in preclinical models of TKI-induced diarrhea.[1]
-
Workflow for Managing Diarrhea in Preclinical Studies
Caption: Workflow for the management of this compound-induced diarrhea in preclinical models.
Dermatologic Toxicity: Rash
Question: Our preclinical study with this compound is showing skin abnormalities. How should we proceed?
Answer:
While this compound is designed to spare wild-type EGFR, which should theoretically reduce skin toxicities, it is still possible to observe dermatological side effects.[4][5][6] Careful characterization and management are crucial for animal welfare and data integrity.
Experimental Protocol: Assessment and Management of this compound-Induced Dermatitis in Rodents
-
Regular Skin Examination:
-
Conduct a thorough visual inspection of the skin and fur at least three times a week. Pay close attention to the face, ears, dorsal trunk, and paws.
-
Look for signs of erythema (redness), papules, pustules, scaling, and alopecia (hair loss).
-
-
Grading of Skin Toxicity:
-
A grading scale can help to standardize observations.
Grade Clinical Signs 0 No abnormalities. 1 Mild erythema and/or a few scattered papules. 2 Moderate erythema, papules, and/or pustules covering less than 50% of the affected area. 3 Severe erythema, papules/pustules, and/or scaling covering more than 50% of the affected area. 4 Ulceration, severe inflammation, and/or signs of secondary infection. -
-
Supportive Care and Management:
-
Topical Emollients: For dry or scaly skin, a thin layer of a veterinary-approved, non-medicated emollient can be applied.
-
Preventing Self-Trauma: If animals are observed scratching excessively, consider housing them individually to prevent fighting-related injuries and keep their nails trimmed. In severe cases, an Elizabethan collar may be necessary.
-
Topical Antibiotics: For open sores or signs of secondary bacterial infection, a topical antibiotic ointment (e.g., triple antibiotic) can be applied as directed by a veterinarian.
-
Systemic Antibiotics: In cases of widespread or severe secondary infection, systemic antibiotics may be required.
-
Logical Relationship for Dermatologic Toxicity Management
Caption: Logical steps for managing dermatologic toxicities in this compound preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its side effect profile?
A1: this compound is an irreversible, third-generation EGFR tyrosine kinase inhibitor. It selectively targets mutant forms of EGFR, including the T790M resistance mutation, while having limited activity against wild-type (WT) EGFR.[7] This selectivity for mutant EGFR is thought to spare WT EGFR in healthy tissues, such as the skin, potentially leading to a more favorable safety profile with fewer dermatologic side effects compared to less selective EGFR inhibitors.[4][5][6]
This compound Signaling Pathway Inhibition
Caption: this compound selectively inhibits mutant EGFR, blocking downstream PI3K/Akt and ERK pathways in tumor cells.
Q2: What are the expected effects of this compound on body weight in preclinical models?
A2: Preclinical studies have reported that this compound treatment in mouse xenograft models did not adversely affect body weight.[4] However, it is crucial to monitor body weight daily as significant weight loss can be an early indicator of toxicity or distress in the animals and is a key component of humane endpoint monitoring.
Quantitative Data: Body Weight Monitoring (Template)
This table should be used as a template to record and analyze body weight data from your preclinical studies.
| Treatment Group | Dose (mg/kg) | N | Baseline Body Weight (g) ± SEM | Body Weight Change (%) Day 7 ± SEM | Body Weight Change (%) Day 14 ± SEM | Body Weight Change (%) Day 21 ± SEM |
| Vehicle Control | 0 | 10 | ||||
| This compound | 10 | 10 | ||||
| This compound | 30 | 10 | ||||
| This compound | 100 | 10 |
Q3: Are there any other potential side effects of this compound to monitor for in preclinical studies?
A3: While specific preclinical toxicology data for this compound is not extensively published, it is prudent to monitor for a range of potential TKI-related toxicities. This includes:
-
Hepatotoxicity: Monitor for changes in liver enzymes (ALT, AST) in terminal blood samples.
-
Renal Toxicity: Assess kidney function through markers like BUN and creatinine.
-
Cardiotoxicity: While less common with EGFR TKIs, be aware of potential cardiovascular effects.
-
Ocular Toxicity: Observe for any signs of eye irritation or abnormalities.
A comprehensive preclinical toxicology study would involve detailed histopathological analysis of major organs at the end of the study.
Quantitative Data: Clinical Chemistry (Template)
This table can be adapted to summarize clinical chemistry findings from terminal blood collection.
| Treatment Group | Dose (mg/kg) | N | ALT (U/L) ± SEM | AST (U/L) ± SEM | BUN (mg/dL) ± SEM | Creatinine (mg/dL) ± SEM |
| Vehicle Control | 0 | 10 | ||||
| This compound | 10 | 10 | ||||
| This compound | 30 | 10 | ||||
| This compound | 100 | 10 |
Disclaimer: The information provided here is for guidance in a preclinical research setting only and does not constitute veterinary medical advice. All animal experiments should be conducted under an approved institutional animal care and use committee (IACUC) protocol. The specific management of side effects may need to be adapted based on the experimental model and in consultation with a veterinarian.
References
- 1. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of TKI-induced diarrhea in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a rat model of oral small molecule receptor tyrosine kinase inhibitor-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Naquotinib instability in plasma and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naquotinib. The following information addresses the known instability of this compound in plasma and offers solutions to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower than expected concentrations of this compound in my plasma samples?
A1: this compound is a third-generation EGFR inhibitor that contains an acrylamide moiety.[1][2] This functional group acts as a Michael acceptor and can react with nucleophiles present in plasma.[3][4] The primary cause of this compound's instability in plasma is likely a Michael addition reaction with sulfhydryl groups from free cysteine and cysteine residues within plasma proteins, such as albumin.[3][5] This covalent binding leads to a time- and temperature-dependent decrease in the concentration of the parent drug, resulting in artificially low measurements during bioanalysis.
Q2: What is the proposed mechanism of this compound degradation in plasma?
A2: The degradation is believed to be a chemical reaction rather than enzymatic metabolism. The electron-deficient double bond in the acrylamide group of this compound is susceptible to nucleophilic attack by the thiol group (-SH) of cysteine. This forms a stable, covalent adduct, effectively removing this compound from its measurable form. Studies on structurally similar compounds like Osimertinib have confirmed that both free cysteine and plasma proteins contribute significantly to this instability.[3][4]
Q3: How can I prevent the degradation of this compound in my plasma samples?
A3: The most effective strategy is to immediately stabilize the plasma samples upon collection. This is typically achieved by adding an organic solvent that precipitates plasma proteins and creates an environment unfavorable for the Michael addition reaction. Acetonitrile has been shown to be an effective stabilizer for other third-generation EGFR-TKIs with similar reactive moieties.[3][4] Immediate cooling of samples is also recommended to slow down the reaction rate.[3]
Q4: At what stage of my experiment should I add a stabilizer?
A4: The stabilizer should be added as soon as possible after the plasma is separated from whole blood. The reaction between this compound and plasma components can be rapid, so minimizing the time the drug is in an unprotected plasma matrix is critical for accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Drug degradation due to reaction with plasma thiols. | 1. Add a protein precipitation agent like acetonitrile to the plasma immediately after separation. 2. Ensure samples are kept on ice during processing.[3] |
| High variability between replicate samples | Inconsistent sample handling time or temperature exposure before stabilization. | 1. Standardize the time between plasma collection, separation, and stabilization. 2. Process all samples under identical temperature conditions (e.g., in an ice bath). |
| Decreasing this compound concentration over time in stored samples | Incomplete protein precipitation or ongoing reaction in the supernatant. | 1. Verify the ratio of plasma to acetonitrile is sufficient for complete protein precipitation (a common starting point is 3-4 volumes of acetonitrile to 1 volume of plasma). 2. Store the stabilized samples (supernatant after centrifugation) at -80°C. |
Data Summary
Table 1: Stability of Osimertinib in Rat Plasma Under Different Conditions
| Condition | Incubation Time (hours) | Remaining Osimertinib (%) |
| Untreated Plasma (39°C) | 0.5 | ~80% |
| 1.0 | ~60% | |
| 2.0 | ~40% | |
| 4.0 | ~20% | |
| 8.0 | <10% | |
| Acetonitrile-Treated Plasma (39°C) | 8.0 | >95% |
Data extrapolated from figures in a study on Osimertinib, demonstrating significant stabilization with acetonitrile.[3][4]
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Immediate Cooling: Place the blood tubes on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene tube on ice.
-
Stabilization: For every 100 µL of plasma, add 300-400 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new, clearly labeled tube.
-
Storage: Store the stabilized samples at -80°C until analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound instability in plasma.
Caption: Workflow for plasma sample collection and stabilization.
Caption: Troubleshooting decision tree for this compound bioanalysis.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study [ouci.dntb.gov.ua]
Naquotinib experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Naquotinib (ASP8273).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ASP8273) is an orally available, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor.[1][2] It is classified as a third-generation EGFR tyrosine kinase inhibitor (TKI).[2] Its primary mechanism of action involves covalently binding to the cysteine residue C797 in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding selectively inhibits the kinase activity of mutant forms of EGFR, including those with the T790M resistance mutation, thereby blocking downstream signaling pathways such as ERK and Akt, which are crucial for cell proliferation and survival.[1]
Q2: Which EGFR mutations is this compound effective against?
This compound demonstrates potent inhibitory activity against several clinically relevant EGFR mutations, including:
-
Exon 19 deletions (del ex19)[1]
-
L858R mutation[1]
-
T790M resistance mutation (both as a single mutation and in combination with del ex19 or L858R)[1]
It shows significantly less activity against wild-type EGFR (EGFR-WT), which contributes to a potentially favorable safety profile compared to non-selective EGFR inhibitors.[1][2]
Q3: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on published IC50 values, a good starting point for cell-based assays with sensitive mutant EGFR cell lines (e.g., NCI-H1975, HCC827, PC-9) is in the range of 8-33 nM.[1][3] For cell lines expressing wild-type EGFR (e.g., A431), much higher concentrations (e.g., 230 nM or more) are required to observe an effect.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in fresh, anhydrous DMSO to prepare a stock solution.[1] One supplier suggests a solubility of up to 52 mg/mL (92.4 mM) in DMSO.[1] It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[1] For in vivo studies, specific formulations involving solvents like DMSO, PEG300, and Tween-80 may be required.[3]
Store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] For in vivo working solutions, it is best to prepare them fresh on the day of use.[3]
Troubleshooting Guides
Cell-Based Assays (e.g., Cell Viability, Proliferation)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected IC50 value in a sensitive cell line. | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cell line integrity: The cell line may have lost the specific EGFR mutation, or its passage number is too high. 3. Assay conditions: Incorrect seeding density, incubation time, or issues with the viability reagent. | 1. Use a fresh aliquot of this compound stock solution. Prepare fresh dilutions for each experiment. 2. Verify the EGFR mutation status of your cell line (e.g., via sequencing). Use cells with a low passage number. 3. Optimize cell seeding density and incubation time. Ensure the viability reagent is not expired and is used according to the manufacturer's protocol.[4][5] |
| Inconsistent results between replicate wells. | 1. Uneven cell seeding: Inaccurate pipetting leading to variability in cell numbers per well. 2. Edge effects: Evaporation from the outer wells of the microplate. 3. Compound precipitation: The final concentration of this compound in the media is too high, or the DMSO concentration is affecting solubility. | 1. Ensure a homogenous cell suspension before and during plating. Use appropriate pipetting techniques. 2. Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or media to minimize evaporation. 3. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation. |
| This compound shows activity in EGFR wild-type cells at low concentrations. | 1. Off-target effects: this compound has been shown to inhibit other kinases, such as Bruton's tyrosine kinase (BTK), at nanomolar concentrations.[6] 2. Experimental artifact: Contamination of the wild-type cell line with a sensitive mutant cell line. | 1. Be aware of potential off-target effects and consider using orthogonal approaches to confirm that the observed phenotype is due to EGFR inhibition. 2. Perform STR profiling to confirm the identity of your cell line. |
Western Blotting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No decrease in phosphorylated EGFR (p-EGFR) or downstream targets (p-Akt, p-ERK) after this compound treatment. | 1. Insufficient drug concentration or treatment time: The concentration of this compound may be too low, or the treatment duration too short to see a significant effect. 2. Inactive compound: The this compound stock may have degraded. 3. Lysate collection issues: Phosphatases may have been active during sample preparation, leading to dephosphorylation. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. A 4-hour treatment is often sufficient to observe changes in phosphorylation. 2. Use a fresh aliquot of this compound. 3. Use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process. |
| High background on the western blot membrane. | 1. Antibody concentration too high: The primary or secondary antibody concentration is excessive. 2. Insufficient blocking: The blocking step was not adequate to prevent non-specific antibody binding. 3. Inadequate washing: Wash steps were not sufficient to remove unbound antibodies. | 1. Titrate your primary and secondary antibodies to determine the optimal dilution. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk in TBST). 3. Increase the number and duration of wash steps with TBST.[7][8] |
| Unexpected band sizes. | 1. Protein modifications: The target protein may be subject to post-translational modifications that alter its apparent molecular weight. 2. Splice variants: Different isoforms of the protein may exist. 3. Antibody cross-reactivity: The antibody may be recognizing other proteins. | 1. Consult the literature or databases like UniProt for information on known modifications. 2. Check if different splice variants of your target protein are expressed in your cell line. 3. Use a highly specific monoclonal antibody. Check the antibody datasheet for known cross-reactivities. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | del ex19 | 8-33 |
| HCC827 | del ex19 | 8-33 |
| NCI-H1975 | L858R/T790M | 8-33 |
| PC-9ER | del ex19/T790M | 8-33 |
| A431 | Wild-Type | 230 |
| Data synthesized from multiple sources.[1][3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | EGFR Mutation Status | Effective Oral Dose Range (mg/kg) | Outcome |
| NCI-H1975 | L858R/T790M | 10-100 | Tumor regression |
| HCC827 | del ex19 | 10-100 | Tumor regression |
| PC-9 | del ex19 | 10-100 | Tumor regression |
| LU1868 (PDX) | L858R/T790M | from 10 | Tumor growth inhibition |
| A431 | Wild-Type | 10-30 | No significant tumor growth inhibition |
| Data synthesized from multiple sources.[1][3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. For MTT assays, a solubilization step is required after this incubation.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for EGFR Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream signaling pathways.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. stratech.co.uk [stratech.co.uk]
Validation & Comparative
A Comparative Analysis of Naquotinib and Osimertinib for T790M-Positive Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of naquotinib (ASP8273) and osimertinib, two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) developed for the treatment of non-small cell lung cancer (NSCLC) with the T790M resistance mutation.
Osimertinib has established itself as the standard of care for this patient population, backed by robust clinical trial data. This compound, while also showing promise in preclinical and early clinical studies, has had its development discontinued. This guide will delve into the available data for both compounds, offering a retrospective comparison of their mechanisms of action, preclinical efficacy, clinical trial outcomes, and safety profiles.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and osimertinib are irreversible third-generation EGFR-TKIs designed to selectively target the T790M mutation, which confers resistance to earlier-generation TKIs, while sparing wild-type (WT) EGFR.[1][2] They achieve this by forming a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[2]
A key differentiator for this compound is its additional activity against the AXL receptor tyrosine kinase.[1][3] Overexpression of AXL is a known mechanism of resistance to EGFR-TKIs, and this compound's ability to inhibit AXL phosphorylation suggested it might overcome or delay this resistance pathway, unlike osimertinib.[1]
EGFR Signaling Pathway Inhibition
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition for both this compound and osimertinib.
Caption: EGFR signaling pathway and points of TKI inhibition.
Preclinical Data: A Head-to-Head Look at Potency
In vitro studies demonstrated that both this compound and osimertinib potently inhibit EGFR with activating mutations (exon 19 deletion, L858R) and the T790M resistance mutation, while showing significantly less activity against WT EGFR.
| Compound | EGFR Exon 19 Del (IC50, nM) | EGFR L858R (IC50, nM) | EGFR Exon 19 Del + T790M (IC50, nM) | EGFR L858R + T790M (IC50, nM) | WT EGFR (IC50, nM) |
| This compound | 5.5[4] | 4.6[4] | 0.26[4] | 0.41[4] | 13[4] |
| Osimertinib | - | - | - | - | - |
Note: Direct comparative preclinical IC50 values for osimertinib from the same studies as this compound were not available in the searched literature. However, osimertinib is well-established as a potent inhibitor of these mutations.
In mouse xenograft models using NSCLC cell lines with EGFR mutations (including T790M), this compound induced tumor regression in a dose-dependent manner.[2] Notably, in a patient-derived xenograft (PDX) model with the L858R/T790M mutations, this compound significantly inhibited tumor growth at doses of 10, 30, and 100 mg/kg.[5] Preclinical studies of osimertinib have also demonstrated significant tumor regression in similar xenograft models.[6]
Clinical Data: The Decisive Factor
The clinical development pathways of this compound and osimertinib diverged significantly, with osimertinib successfully completing Phase III trials and gaining regulatory approval, while this compound's development was halted.
Osimertinib: The AURA3 Trial
The efficacy and safety of osimertinib in T790M-positive NSCLC were firmly established in the pivotal Phase III AURA3 trial.[7][8][9][10]
| Parameter | Osimertinib (n=279) | Platinum-Pemetrexed (n=140) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |
| Objective Response Rate (ORR) | 71% | 31% | - | <0.001 |
| Median Overall Survival (OS) | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277 |
Note: The overall survival data was confounded by a high rate of crossover (73%) from the chemotherapy arm to the osimertinib arm upon disease progression.[7][10]
This compound: Limited Clinical Data
The development of this compound was ultimately discontinued in May 2017.[12][13] The decision was based on a recommendation from an Independent Data Monitoring Committee for the Phase III SOLAR trial (NCT02393325), which was evaluating this compound versus erlotinib or gefitinib in the first-line setting. The committee's analysis suggested that this compound "may have lower benefit relative to risk than the control arm."[13]
Safety and Tolerability
Both drugs, being EGFR-TKIs, share a similar class of adverse events.
Osimertinib (AURA3 Trial) : The most common adverse events were diarrhea (32%) and rash (32%).[10] Grade ≥3 adverse events were less frequent with osimertinib (9%) compared to platinum-pemetrexed chemotherapy (34%).[7]
This compound (Phase II, TKI-naïve) : The most frequently reported treatment-emergent adverse event was diarrhea (77%).[11]
Experimental Protocols
AURA3 Trial (Osimertinib)
-
Study Design: A Phase III, open-label, randomized controlled trial.[8][14]
-
Patient Population: Patients with locally advanced or metastatic EGFR T790M-positive NSCLC who had progressed on a prior EGFR-TKI.[8]
-
Randomization: Patients were randomized 2:1 to receive either osimertinib (80 mg once daily, orally) or platinum-pemetrexed chemotherapy (pemetrexed 500 mg/m² plus either carboplatin AUC5 or cisplatin 75 mg/m², intravenously every 3 weeks for up to six cycles).[8]
-
Primary Endpoint: Progression-free survival as assessed by the investigator.[9]
-
Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.[7]
-
T790M Mutation Analysis: Central confirmation of T790M mutation status was required using the cobas® EGFR Mutation Test on a tumor biopsy specimen obtained after progression on the first-line EGFR-TKI.[8]
This compound Preclinical Efficacy Studies (In Vitro and In Vivo)
-
In Vitro Kinase Assays: The inhibitory activity of this compound against various EGFR mutations (Exon 19 deletion, L858R, with and without T790M) and wild-type EGFR was determined using enzymatic assays to calculate IC50 values.[4]
-
Cell-Based Assays: The effect of this compound on cell proliferation was assessed in NSCLC cell lines harboring different EGFR mutations using assays like the MTS assay to determine IC50 values.[5]
-
In Vivo Xenograft Studies: Human NSCLC cell lines with specific EGFR mutations (e.g., NCI-H1975 with L858R/T790M) or patient-derived tumor tissue were implanted into immunocompromised mice.[2][5] The mice were then treated with various doses of this compound or a vehicle control, and tumor volume was measured over time to assess anti-tumor efficacy.[2][5]
Experimental Workflow for a Typical EGFR-TKI Clinical Trial
Caption: A generalized workflow for an EGFR-TKI clinical trial.
Conclusion
While both this compound and osimertinib demonstrated promising preclinical activity against T790M-positive NSCLC, their clinical development trajectories and ultimate outcomes were vastly different. Osimertinib's success in the AURA3 trial solidified its position as the standard of care, showcasing significant improvements in progression-free survival and a manageable safety profile. This compound, despite its intriguing dual inhibition of EGFR and AXL, was unable to demonstrate a favorable benefit-risk profile in later-stage clinical trials, leading to the discontinuation of its development. This comparative analysis underscores the critical importance of robust Phase III clinical trial data in establishing the clinical utility of a new therapeutic agent. For researchers, the story of this compound may also highlight the potential challenges in translating preclinical promise, even with a theoretically advantageous mechanism of action, into clinical success.
References
- 1. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASP8273 tolerability and antitumor activity in tyrosine kinase inhibitor‐naïve Japanese patients with EGFR mutation‐positive non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 8. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. i-med.institute [i-med.institute]
- 10. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ASP8273 tolerability and antitumor activity in tyrosine kinase inhibitor-naïve Japanese patients with EGFR mutation-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Astellas Announces Decision to Discontinue ASP8273 Treatment and Close Randomization for Clinical Study Protocol 8273-CL-0302 [prnewswire.com]
- 13. BioCentury - Astellas discontinues EGFR inhibitor [biocentury.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Third-Generation EGFR Tyrosine Kinase Inhibitors: Naquotinib, Rociletinib, and Olmutinib
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations, third-generation tyrosine kinase inhibitors (TKIs) have emerged as a critical advancement, specifically designed to overcome the T790M resistance mutation that often develops after treatment with earlier-generation TKIs. This guide provides a detailed comparison of three such inhibitors: naquotinib, rociletinib, and olmutinib. While some of these compounds have faced developmental setbacks, their preclinical and clinical data offer valuable insights for researchers and drug development professionals.
Mechanism of Action: Targeting the T790M "Gatekeeper" Mutation
First- and second-generation EGFR TKIs are effective against sensitizing EGFR mutations (e.g., exon 19 deletions and L858R). However, their efficacy is often limited by the emergence of a secondary T790M mutation in the EGFR kinase domain. This "gatekeeper" mutation sterically hinders the binding of these earlier inhibitors and increases the receptor's affinity for ATP, thereby restoring its kinase activity and driving tumor progression.[1][2]
This compound, rociletinib, and olmutinib are all irreversible, third-generation EGFR TKIs that covalently bind to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[3][4][5] This covalent modification allows them to effectively inhibit EGFR signaling even in the presence of the T790M mutation. A key characteristic of these inhibitors is their selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to reduce the on-target toxicities, such as rash and diarrhea, commonly associated with first- and second-generation TKIs that also inhibit WT EGFR in healthy tissues.[6][7]
Preclinical Performance: A Head-to-Head Comparison
Preclinical studies provide a foundational understanding of a drug's potency and selectivity. The following tables summarize the in vitro activity of this compound, rociletinib, and olmutinib against various EGFR mutations and NSCLC cell lines.
Table 1: In Vitro Enzymatic Inhibition (IC50, nM)
| Target | This compound | Rociletinib | Olmutinib |
| EGFR del ex19 | 5.5[8] | - | - |
| EGFR L858R | 4.6[8] | - | - |
| EGFR del ex19/T790M | 0.26[8] | - | - |
| EGFR L858R/T790M | 0.41[8] | <0.51[9] | - |
| WT EGFR | 13[8] | 6[9] | 2225[10] |
Note: Direct comparative IC50 values for all three drugs from a single study are not available. The data presented is compiled from different sources and may have been generated under varying experimental conditions.
Table 2: In Vitro Cell Proliferation Inhibition (IC50, nM)
| Cell Line (EGFR Status) | This compound | Rociletinib | Olmutinib |
| NCI-H1975 (L858R/T790M) | 26[8] | 7-32[11] | - |
| HCC827 (del ex19) | 7.3[8] | - | 9.2[10] |
| PC-9 (del ex19) | 6.9[8] | - | - |
| A431 (WT) | 600[8] | 547-4,275[11] | - |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for key preclinical experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified EGFR kinase by 50% (IC50).
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human EGFR protein (wild-type or mutant) is used as the enzyme source. A generic tyrosine kinase substrate, such as Poly(Glu, Tyr)4:1, is prepared in a reaction buffer.
-
Inhibitor Preparation: The test compounds (this compound, rociletinib, olmutinib) are serially diluted to a range of concentrations.
-
Kinase Reaction: The EGFR enzyme, substrate, and inhibitor are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay, such as the Kinase-Glo® assay, which measures the amount of remaining ATP. A decrease in luminescence indicates higher kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To determine the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50% (IC50).
General Protocol:
-
Cell Culture: Human NSCLC cell lines with different EGFR mutation statuses (e.g., NCI-H1975 for L858R/T790M, HCC827 for del ex19, and A431 for WT EGFR) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow for cell growth.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay. Common methods include:
-
MTS/WST-8 Assay: These assays measure the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Clinical Development and Outcomes
The clinical development pathways for these three inhibitors have varied, with some encountering significant hurdles.
This compound (ASP8273)
This compound demonstrated antitumor activity in preclinical models harboring EGFR activating and T790M resistance mutations.[8] However, a Phase 3 clinical trial (SOLAR) comparing this compound to erlotinib or gefitinib as a first-line treatment for EGFR-mutant NSCLC was terminated. The decision was based on a recommendation from the independent data monitoring committee due to toxicity and a lack of predicted superior efficacy compared to the standard of care.
Rociletinib (CO-1686)
Rociletinib initially showed promising results in patients with T790M-positive NSCLC who had progressed on prior EGFR TKI therapy.[5][12][13][14] In the TIGER-X Phase 1/2 study, an objective response rate (ORR) of 59% was observed in T790M-positive patients.[12] However, the development of rociletinib was discontinued. The TIGER-3 Phase 3 trial, which compared rociletinib to chemotherapy, was halted, and the FDA's Oncologic Drugs Advisory Committee (ODAC) voted against accelerated approval, citing concerns over the response rates and the overall benefit-risk profile.[13][15][16][17] A notable adverse event associated with rociletinib was hyperglycemia.[9]
Olmutinib (HM61713)
Olmutinib received breakthrough therapy designation from the US FDA and was approved in South Korea for the treatment of patients with T790M-mutated NSCLC.[3][18] Preclinical studies showed its potent activity against EGFR mutations with minimal effect on wild-type EGFR.[7] In a Phase 1/2 study, olmutinib demonstrated an ORR of 55.1% in T790M-positive patients.[19] However, the global clinical development of olmutinib was halted due to safety concerns, including reports of severe skin adverse events like toxic epidermal necrolysis.[3]
Table 3: Summary of Clinical Trial Data
| Drug | Key Clinical Trial(s) | Patient Population | Objective Response Rate (ORR) in T790M+ | Progression-Free Survival (PFS) in T790M+ |
| This compound | SOLAR (Phase 3) | 1st-line EGFR-mutant NSCLC | N/A (Trial Terminated) | N/A (Trial Terminated) |
| Rociletinib | TIGER-X (Phase 1/2) | Pre-treated EGFR-mutant NSCLC | 59%[12] | 8.0 months[6] |
| Olmutinib | Phase 1/2 (HM-EMSI-101) | Pre-treated EGFR-mutant NSCLC | 55.1%[19] | 6.9 months[3] |
N/A - Not Applicable
Signaling Pathways and Resistance
The primary mechanism of action for these third-generation inhibitors is the irreversible inhibition of the EGFR signaling pathway, even in the presence of the T790M mutation. Upon activation, EGFR triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[8][20][21] By blocking EGFR phosphorylation, these inhibitors effectively shut down these pro-tumorigenic signals.[12][18][22]
However, resistance to third-generation EGFR TKIs can still emerge through various mechanisms. One of the most well-documented is the acquisition of a tertiary C797S mutation in the EGFR kinase domain.[23] This mutation alters the cysteine residue to which these irreversible inhibitors bind, thereby preventing their covalent modification and rendering them ineffective. Other resistance mechanisms include the activation of bypass signaling pathways, such as MET amplification, and histological transformation of the tumor.[23]
Notably, preclinical studies have suggested that this compound may have a unique activity profile, as it has been shown to inhibit AXL phosphorylation, a receptor tyrosine kinase implicated in resistance to EGFR TKIs.[24]
Conclusion
This compound, rociletinib, and olmutinib represent a significant effort in the development of targeted therapies to overcome T790M-mediated resistance in EGFR-mutant NSCLC. While their clinical journeys have been marked by challenges leading to the discontinuation of this compound and rociletinib development and safety concerns with olmutinib, the collective data from their preclinical and clinical evaluations have provided invaluable knowledge to the field. This information continues to inform the development of next-generation EGFR inhibitors and strategies to combat the ever-evolving landscape of drug resistance in lung cancer. For researchers and drug developers, the stories of these three agents underscore the complexities of translating promising preclinical activity into safe and effective clinical therapies.
References
- 1. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. olmutinib [drugcentral.org]
- 4. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multimodal omics analysis of the EGFR signaling pathway in non-small cell lung cancer and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]
- 14. researchgate.net [researchgate.net]
- 15. Combined EGFR and VEGFR versus Single EGFR Signaling Pathways Inhibition Therapy for NSCLC: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. What is Olmutinib used for? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 22. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 23. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Naquotinib Efficacy: A Comparative Analysis of Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naquotinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR inhibitors. The focus is on the validation of its efficacy through the analysis of downstream signaling pathways, supported by experimental data.
Introduction to this compound
This compound (formerly ASP8273) is an irreversible, mutant-selective EGFR-TKI designed to target tumors harboring activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] Its primary mechanism of action involves the covalent binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, leading to the inhibition of its kinase activity and subsequent blockade of downstream signaling pathways crucial for tumor cell proliferation and survival.[1]
Comparative Efficacy: In Vitro IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR-TKIs against various non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation | This compound (nM) | Osimertinib (nM) | Gefitinib (nM) | Erlotinib (nM) | Afatinib (nM) |
| PC-9 | del E746-A750 | 6.9 | ~15-23 | ~13-77 | ~7 | 0.8-1.3 |
| HCC827 | del E746-A750 | 7.3 | ~13 | 13.06 | - | - |
| NCI-H1975 | L858R, T790M | 26 | ~5-13 | >4000 | >10000 | 57-165 |
| PC-9ER | del E746-A750, T790M | ~8-33 | 13 | - | - | 165 |
| H3255 | L858R | - | - | ~3 | 12 | 0.3 |
| A431 | WT | 230-600 | 493.8 | - | - | 31 |
Note: IC50 values are compiled from multiple sources and may vary depending on the experimental conditions.
Downstream Signaling Analysis: this compound vs. Alternatives
The efficacy of EGFR inhibitors is critically validated by their ability to suppress downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This is typically assessed by measuring the phosphorylation levels of key proteins in these cascades.
This compound's Impact on Downstream Signaling
Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of EGFR, AKT, and ERK in EGFR-mutant NSCLC cell lines.[1] In NCI-H1975 (L858R/T790M) and HCC827 (del E746-A750) cells, this compound was shown to inhibit the phosphorylation of these key signaling molecules at concentrations as low as 10 nM.[1]
Comparative Analysis with Osimertinib
While direct head-to-head quantitative comparisons of the downstream signaling effects of this compound and Osimertinib are limited in publicly available literature, individual studies provide insights. Osimertinib has been shown to potently inhibit the phosphorylation of EGFR, AKT, and ERK in various EGFR-mutant cell lines. For instance, in NCI-H1975 cells, osimertinib effectively reduces the levels of p-EGFR, p-AKT, and p-ERK.
Experimental Protocols
Cell Culture and Drug Treatment
NSCLC cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For drug treatment, cells are seeded and allowed to adhere overnight before being treated with varying concentrations of EGFR inhibitors or DMSO (vehicle control) for specified durations.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Antibodies:
-
p-EGFR (Tyr1068)
-
Total EGFR
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
(Specific antibody clones, dilutions, and sources should be detailed as per the manufacturer's instructions and optimized for the experimental setup.)
Visualizing Signaling Pathways and Workflows
EGFR Downstream Signaling Pathway
Caption: EGFR downstream signaling pathways inhibited by this compound.
Experimental Workflow for Efficacy Validation
Caption: Workflow for validating this compound efficacy in vitro.
Conclusion
This compound demonstrates potent and selective inhibitory activity against clinically relevant EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR. This efficacy is validated by its strong inhibition of key downstream signaling pathways, namely the PI3K/AKT and MEK/ERK pathways, which are critical for tumor cell proliferation and survival. The provided data and protocols offer a framework for researchers to further evaluate and compare the performance of this compound against other EGFR inhibitors in preclinical settings. Future head-to-head studies with other third-generation TKIs like osimertinib will be crucial for definitively positioning this compound in the therapeutic landscape of EGFR-mutant NSCLC.
References
Naquotinib's Impact on p-AKT and p-ERK Pathways: A Comparative Analysis
For Immediate Release
A deep dive into the molecular mechanism of Naquotinib, a third-generation EGFR inhibitor, reveals its potent and dose-dependent suppression of the critical p-AKT and p-ERK signaling pathways in non-small cell lung cancer (NSCLC) cells. This comparative guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's performance against other EGFR tyrosine kinase inhibitors (TKIs), supported by experimental data and protocols.
This compound (also known as ASP8273) is an irreversible, mutant-selective, third-generation epidermal growth factor receptor (EGFR) inhibitor designed to target activating EGFR mutations as well as the T790M resistance mutation, a common mechanism of acquired resistance to earlier-generation EGFR TKIs.[1] By covalently binding to the cysteine-797 residue in the EGFR kinase domain, this compound effectively blocks downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[1]
Comparative Efficacy in Suppressing p-AKT and p-ERK
Experimental evidence demonstrates this compound's robust inhibitory effect on the phosphorylation of both AKT (p-AKT) and ERK (p-ERK). In NSCLC cell lines such as HCC827 (harboring an EGFR exon 19 deletion) and NCI-H1975 (with both L858R and T790M mutations), this compound has been shown to dose-dependently suppress the phosphorylation of EGFR, ERK, and AKT.[1]
A key study directly compared this compound with the widely used third-generation inhibitor Osimertinib and the first-generation inhibitor Erlotinib in a specific context of acquired resistance mediated by AXL overexpression. In PC-9AXL cells, which are engineered to overexpress the AXL receptor tyrosine kinase, this compound more potently inhibited the phosphorylation of AXL, ERK, and AKT compared to both Osimertinib and Erlotinib.[2] This suggests that this compound may offer advantages in overcoming certain resistance mechanisms.
The following table summarizes the inhibitory concentrations (IC50) of this compound and other relevant EGFR TKIs against various NSCLC cell lines, providing a quantitative comparison of their anti-proliferative activity, which is a downstream consequence of inhibiting pathways like p-AKT and p-ERK.
| Drug | Cell Line | EGFR Mutation Status | IC50 (nM) |
| This compound | PC-9 | del ex19 | 8-33 |
| HCC827 | del ex19 | 8-33 | |
| NCI-H1975 | L858R/T790M | 8-33 | |
| Osimertinib | PC-9 | del ex19 | 23 |
| H1975 | L858R/T790M | 5 | |
| PC-9ER | del ex19/T790M | 13 | |
| Rociletinib | H1975 | L858R/T790M | 23 |
| PC-9ER | del ex19/T790M | 37 | |
| Olmutinib | N/A | T790M | N/A |
| Erlotinib | PC-9 | del ex19 | 7 |
| H3255 | L858R | 12 |
Note: Data for Olmutinib's specific IC50 on these cell lines was not available in the reviewed literature, though it is known to be effective against T790M-positive NSCLC.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate these effects, the following diagrams are provided.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-AKT and p-ERK.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of EGFR inhibitors on NSCLC cell lines.
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, NCI-H1975) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound or other EGFR inhibitors for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.
Western Blot Analysis for p-AKT and p-ERK
This protocol is used to quantify the levels of phosphorylated and total AKT and ERK proteins.
-
Cell Treatment and Lysis: Plate NSCLC cells and treat with EGFR inhibitors at various concentrations for a specified time (e.g., 4 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
This compound demonstrates potent, dose-dependent inhibition of the p-AKT and p-ERK signaling pathways in EGFR-mutant NSCLC cell lines. Comparative data, particularly in the context of AXL-mediated resistance, suggests that this compound may have a distinct and advantageous inhibitory profile over other third-generation EGFR TKIs like Osimertinib. The provided experimental protocols offer a standardized framework for researchers to further investigate and compare the efficacy of this compound and other inhibitors in their own laboratory settings. These findings underscore the importance of continued research into the nuanced mechanisms of different EGFR inhibitors to better tailor therapies for NSCLC patients.
References
head-to-head comparison of Naquotinib and other TKIs
A Comprehensive Head-to-Head Comparison of Naquotinib and Other Third-Generation EGFR Tyrosine Kinase Inhibitors
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors. This compound (formerly ASP8273) is a novel, orally available, irreversible third-generation EGFR TKI designed to selectively target EGFR-activating mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR. This guide provides a detailed head-to-head comparison of this compound with other prominent third-generation TKIs, focusing on their preclinical efficacy, mechanism of action, and the experimental data supporting their activity.
Mechanism of Action
This compound, like other third-generation EGFR TKIs, functions as an irreversible inhibitor by covalently binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1][2] This covalent modification leads to sustained inhibition of EGFR signaling pathways, ultimately resulting in the suppression of tumor cell proliferation and induction of apoptosis.[1] A key characteristic of third-generation TKIs is their high selectivity for mutant forms of EGFR over the wild-type receptor, which is anticipated to translate into a more favorable safety profile with reduced off-target toxicities, such as skin rash and diarrhea.[3]
EGFR Signaling Pathway and TKI Inhibition
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade that promotes cell growth, proliferation, and survival. In NSCLC, activating mutations in EGFR lead to its constitutive activation, driving tumorigenesis. Third-generation TKIs are designed to interrupt this aberrant signaling.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of this compound and other third-generation EGFR TKIs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various NSCLC cell lines harboring different EGFR mutations. A lower IC50 value indicates greater potency.
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Almonertinib IC50 (nM) | Lazertinib IC50 (nM) |
| PC-9 | del19 | ~8-33[1] | ~1-10 | ~0.21[2] | ~3.3-5.7[3] |
| HCC827 | del19 | ~8-33[1] | ~1-10 | ~0.21[2] | ~3.3-5.7[3] |
| NCI-H1975 | L858R/T790M | ~8-33[1] | ~10-20 | ~0.29[2] | ~3.3-5.7[3] |
| Ba/F3 | del19/T790M | - | ~1-10 | ~0.21[2] | ~3.3-5.7[3] |
| A431 | WT | ~230[1] | >250 | ~3.39[2] | ~722.7[3] |
Data compiled from multiple preclinical studies. Exact values may vary depending on experimental conditions.
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of this compound and its counterparts has been extensively evaluated in vivo using xenograft models, where human NSCLC cells are implanted into immunodeficient mice. Tumor growth inhibition is a key metric for assessing efficacy in these models.
| TKI | Xenograft Model (Cell Line) | Dosing | Tumor Growth Inhibition | Reference |
| This compound | NCI-H1975 (L858R/T790M) | 10, 30, 100 mg/kg, oral, daily | Dose-dependent tumor regression | [4] |
| HCC827 (del19) | 10, 30, 100 mg/kg, oral, daily | Dose-dependent tumor regression | [4] | |
| Osimertinib | PC-9 (del19) | 5 mg/kg, oral, daily | Significant tumor regression | [5] |
| H1975 (L858R/T790M) | 25 mg/kg, oral, daily | Significant tumor regression | [5] | |
| Almonertinib | NCI-H1975 (L858R/T790M) | 20 mg/kg, oral, daily | 194.4% tumor growth inhibition rate | [2] |
| Lazertinib | H1975 (L858R/T790M) | 10 mg/kg | Near-complete tumor regression (90%) | [3] |
Experimental Protocols
Cell Viability Assay (MTS/XTT Assay)
This assay is used to determine the IC50 values of the TKIs.
-
Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
TKI Treatment: The following day, cells are treated with a serial dilution of the TKI (e.g., this compound, Osimertinib) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: After incubation, a solution containing a tetrazolium salt (MTS or XTT) is added to each well.
-
Measurement: The plates are incubated for another 1-4 hours, and the absorbance is measured at a specific wavelength (e.g., 490 nm for MTS). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log concentration of the TKI and fitting the data to a sigmoidal dose-response curve.
References
- 1. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Naquotinib's Selectivity for Mutant EGFR: A Comparative Guide
Naquotinib (formerly ASP8273) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target activating EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window in the treatment of non-small cell lung cancer (NSCLC). This guide provides an objective comparison of this compound's performance with other EGFR inhibitors, supported by experimental data.
Data Presentation: Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR TKIs against various EGFR genotypes. Lower IC50 values indicate greater potency.
| Inhibitor | EGFR Exon 19 Deletion | EGFR L858R | EGFR del ex19/T790M | EGFR L858R/T790M | Wild-Type EGFR | Selectivity Index (WT/L858R+T790M) |
| This compound | 5.5 nM[4] | 4.6 nM[4] | 0.26 nM[4] | 0.41 nM[4] | 13 nM[4] | ~31.7 |
| Osimertinib | Comparable to this compound[5] | Comparable to this compound[5] | Comparable to this compound[5] | 74 nM[6] | >500 nM | >6.7 |
| Erlotinib | 7 nM[7] | 12 nM[7] | >10,000 nM | >10,000 nM | 1000 nM | <0.1 |
| Afatinib | 0.8 nM[7] | 0.3 nM[7] | >10,000 nM | >10,000 nM | 31 nM[7] | <0.003 |
Note: IC50 values are derived from various in vitro enzymatic and cell-based assays and may differ between studies. The selectivity index is calculated as the ratio of the IC50 for WT EGFR to the IC50 for the L858R/T790M double mutant, providing a measure of selectivity for the resistant mutant over the wild-type receptor.
Experimental Protocols
The data presented above are typically generated using the following key experimental methodologies:
In Vitro Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified EGFR protein variants.
-
Protein Expression and Purification: Recombinant EGFR proteins (wild-type and various mutant forms) are expressed and purified.
-
Kinase Reaction: The purified EGFR kinase is incubated with a substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP), the energy source for the phosphorylation reaction.
-
Inhibitor Treatment: The kinase reaction is performed in the presence of varying concentrations of the EGFR inhibitor (e.g., this compound).
-
Activity Measurement: The amount of phosphorylated substrate is quantified, often using methods like radioactivity (with 33P-labeled ATP) or fluorescence-based assays.[8]
-
IC50 Calculation: The inhibitor concentration that reduces enzyme activity by 50% (IC50) is determined by plotting enzyme activity against inhibitor concentration and fitting the data to a dose-response curve.[4]
Cell-Based Proliferation Assays
These assays assess the inhibitor's effect on the growth and survival of cancer cell lines harboring specific EGFR mutations.
-
Cell Culture: Human cancer cell lines with known EGFR status (e.g., HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M, and A431 for WT) are cultured.[2]
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays like the MTT or MTS assay, which quantify metabolic activity as an indicator of cell number.
-
IC50 Calculation: The IC50 value, representing the inhibitor concentration required to inhibit cell proliferation by 50%, is calculated from the dose-response curve.
Western Blotting for Phosphorylation Status
This technique is used to determine if the inhibitor blocks the phosphorylation of EGFR and its downstream signaling proteins.
-
Cell Lysis: Cancer cells treated with the inhibitor are lysed to extract cellular proteins.
-
Protein Separation: Proteins are separated by size using SDS-PAGE.
-
Immunoblotting: The separated proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated forms of EGFR, AKT, and ERK.[2]
-
Detection: The binding of antibodies is detected, revealing the levels of phosphorylated proteins and thus the extent of pathway inhibition.
Mandatory Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound on mutant EGFR.
Experimental Workflow for Inhibitor Selectivity
References
- 1. selleckchem.com [selleckchem.com]
- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 3. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacological and Structural Characterizations of this compound, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Naquotinib Demonstrates Potent Anti-Tumor Activity in Osimertinib-Resistant Lung Cancer Models
For Immediate Release
[City, State] – November 10, 2025 – Preclinical data reveal that naquotinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits significant efficacy in non-small cell lung cancer (NSCLC) models that have developed resistance to osimertinib. The findings, primarily from a pivotal study by Tanaka et al., suggest that this compound's unique inhibitory profile, which includes targeting AXL kinase, may offer a promising therapeutic strategy for patients who have relapsed on current standard-of-care EGFR inhibitors.
Osimertinib is a cornerstone in the treatment of EGFR-mutated NSCLC, including cases with the T790M resistance mutation. However, acquired resistance to osimertinib inevitably emerges, driven by mechanisms such as the EGFR C797S mutation or the activation of bypass signaling pathways like MET and AXL. This compound has been shown to be a mutant-selective, irreversible EGFR inhibitor that demonstrates potent activity against both EGFR-activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2]
Comparative Efficacy of this compound in NSCLC Cell Lines
In vitro studies demonstrate this compound's potent inhibitory effects on the proliferation of various NSCLC cell lines, including those resistant to other EGFR TKIs. The half-maximal inhibitory concentration (IC50) values from cell viability assays underscore its efficacy, particularly in cells harboring the T790M mutation.
| Cell Line | EGFR Mutation Status | This compound IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Erlotinib IC50 (nmol/L) |
| NCI-H1975 | L858R/T790M | 26 | Not Reported | >10,000 |
| HCC827 | del ex19 | 7.3 | Not Reported | 8 |
| PC-9 | del ex19 | 6.9 | Not Reported | 6 |
| II-18 | L858R | 43 | Not Reported | 10 |
| A431 | WT | 600 | Not Reported | 120 |
| NCI-H292 | WT | 260 | Not Reported | 4,200 |
| NCI-H1666 | WT | 230 | Not Reported | 1,200 |
| PC-9AXL | del ex19, AXL-overexpressing | Not Reported | Resistant | Resistant |
Data sourced from Tanaka et al.[1]
In Vivo Tumor Growth Inhibition
This compound has demonstrated robust anti-tumor activity in murine xenograft models of NSCLC. Notably, it induced tumor regression in models with EGFR-activating mutations, with and without the T790M resistance mutation. Furthermore, this compound showed significant tumor growth inhibition in a patient-derived xenograft (PDX) model (LU1868) with L858R/T790M mutations, where erlotinib was ineffective.[1]
| Xenograft Model | EGFR Mutation Status | Treatment Group (Dose) | Tumor Growth Inhibition |
| HCC827 | del ex19 | This compound (10, 30, 100 mg/kg) | Significant inhibition |
| NCI-H1975 | L858R/T790M | This compound (10, 30, 100 mg/kg) | Significant inhibition |
| A431 | WT | This compound (10, 30, 100 mg/kg) | No significant inhibition at 10 and 30 mg/kg; inhibition at 100 mg/kg |
| LU1868 (PDX) | L858R/T790M | This compound (10, 30, 100 mg/kg) | Significant inhibition |
| LU1868 (PDX) | L858R/T790M | Erlotinib (50 mg/kg) | No inhibition |
Data sourced from Tanaka et al.[1]
A key differentiator for this compound is its ability to inhibit AXL phosphorylation, a known bypass pathway contributing to EGFR TKI resistance.[1][2] In contrast, both erlotinib and osimertinib do not inhibit AXL kinase activity.[1] This was demonstrated in a PC-9 cell line engineered to overexpress AXL (PC-9AXL), where this compound showed complete tumor growth inhibition, while cells were resistant to erlotinib and osimertinib.[1]
Experimental Protocols
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. NSCLC cells were seeded in 96-well plates and treated with varying concentrations of this compound, osimertinib, or erlotinib. After a 72-hour incubation period, the CellTiter-Glo® reagent was added to each well. This reagent induces cell lysis and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of metabolically active cells. The luminescence was measured using a plate reader, and the IC50 values were calculated from the dose-response curves.
In Vivo Murine Xenograft Models
Female BALB/c nude mice were subcutaneously inoculated with NSCLC cells (e.g., NCI-H1975, HCC827) or implanted with tumor fragments from the LU1868 PDX model. When tumors reached a specified volume, mice were randomized into treatment and control groups. This compound and comparator drugs were administered orally, typically once daily. Tumor volume was measured regularly using calipers, and the percentage of tumor growth inhibition was calculated at the end of the study. All animal experiments were conducted in accordance with institutional guidelines for animal care and use.
Signaling Pathways and Mechanisms of Action
Canonical EGFR Signaling Pathway.
Mechanisms of Acquired Resistance to Osimertinib.
This compound's Dual Inhibition Mechanism.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for osimertinib-resistant NSCLC. Its ability to potently inhibit EGFR with activating and T790M mutations, coupled with its unique activity against the AXL bypass pathway, addresses key mechanisms of acquired resistance. The preclinical data presented provide a strong rationale for the continued clinical development of this compound in this patient population with a high unmet medical need.
References
Confirming Naquotinib's On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naquotinib's performance against other Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.
Executive Summary
This compound is an irreversible, third-generation EGFR tyrosine kinase inhibitor (TKI) that demonstrates high potency and selectivity for mutant forms of EGFR, including the T790M resistance mutation.[1] This guide presents a comparative analysis of this compound's in vitro activity against other EGFR inhibitors, details the experimental protocols to confirm its on-target engagement and downstream signaling effects, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other EGFR inhibitors against a panel of non-small cell lung cancer (NSCLC) cell lines with various EGFR mutation statuses. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Erlotinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| PC-9 | del E746-A750 | 6.9[2] | 23[3] | 7[4] | 77.26[5] | 0.8[4] |
| HCC827 | del E746-A750 | 7.3[2] | - | 6.5-22.0[6] | 13.06[5] | - |
| H1975 | L858R + T790M | 26[2] | 5[4] | >20,000[7] | >4,000[5] | 57[4] |
| PC-9ER | del E746-A750 + T790M | - | 13[4] | - | - | 165[4] |
| H3255 | L858R | - | - | 12[4] | - | 0.3[4] |
| A431 | Wild-Type | 600[2] | - | - | - | - |
| NCI-H1666 | Wild-Type | 230[2] | - | - | - | - |
Mandatory Visualizations
EGFR Signaling Pathway
This diagram illustrates the EGFR signaling cascade, highlighting the key downstream pathways, RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cell proliferation and survival. This compound exerts its effect by inhibiting the initial phosphorylation of EGFR, thereby blocking these downstream signals.
Caption: EGFR Signaling Cascade and this compound's Point of Inhibition.
Experimental Workflow: Confirming On-Target Effects
The following workflow outlines the key experimental procedures to confirm this compound's on-target effects in cells, from initial cell treatment to the final data analysis.
Caption: Workflow for CETSA and Western Blot Analysis.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to EGFR in a cellular context by assessing the thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture NSCLC cells with the desired EGFR mutation status to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble EGFR in each sample by Western Blotting. An increased amount of soluble EGFR at higher temperatures in the this compound-treated samples compared to the control indicates target engagement and stabilization.
-
Western Blotting for Downstream Signaling
Objective: To determine the effect of this compound on the phosphorylation status of EGFR and its key downstream signaling proteins, AKT and ERK.
Protocol:
-
Cell Culture and Treatment:
-
Culture NSCLC cells to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR signaling.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (pEGFR), total EGFR, phosphorylated AKT (pAKT), total AKT, phosphorylated ERK (pERK), and total ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
References
- 1. selleckchem.com [selleckchem.com]
- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 3. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting TF-AKT/ERK-EGFR Pathway Suppresses the Growth of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Naquotinib vs. Gefitinib: A Comparative Analysis of Potency in Preclinical Models
For Immediate Release
This guide provides a detailed comparison of the potency of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Naquotinib (ASP8273) and Gefitinib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted cancer therapies.
Introduction
Gefitinib, a first-generation EGFR TKI, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the emergence of resistance, most commonly through the T790M mutation, has necessitated the development of next-generation inhibitors. This compound, a third-generation, irreversible, mutant-selective EGFR TKI, has been developed to address this challenge.[1][2][3] This guide presents a comparative analysis of the potency of this compound and Gefitinib against various EGFR mutations, supported by experimental data and detailed methodologies.
Potency Comparison: this compound vs. Gefitinib
The following tables summarize the in vitro potency of this compound and Gefitinib against wild-type EGFR and various EGFR mutations. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's effectiveness in inhibiting a specific biological or biochemical function.
Enzymatic Assay: Direct Inhibition of EGFR Kinase Activity
| EGFR Mutation | This compound IC50 (nmol/L) | Gefitinib IC50 (nmol/L) |
| Wild-Type (WT) | 13[4][5] | 15.5[1] |
| del ex19 | 5.5[4][5] | Not Available |
| L858R | 4.6[4][5] | Not Available |
| del ex19/T790M | 0.26[4][5] | Not Available |
| L858R/T790M | 0.41[4][5] | 823.3[1] |
Note: "Not Available" indicates that directly comparable data from the same source was not found in the reviewed literature.
Cell-Based Assay: Inhibition of Cell Proliferation
| Cell Line | EGFR Mutation | This compound IC50 (nmol/L) | Gefitinib IC50 (nmol/L) |
| NCI-H1666 | Wild-Type (WT) | 230[4][5] | Not Available |
| NCI-H292 | Wild-Type (WT) | 260[4][5] | Not Available |
| A431 | Wild-Type (WT) | 600[4][5] | Not Available |
| PC-9 | del ex19 | 6.9[4][5] | Not Available |
| HCC827 | del ex19 | 7.3[4][5] | Not Available |
| II-18 | L858R | 43[4][5] | Not Available |
| NCI-H1975 | L858R/T790M | 26[4][5] | >5000[6] |
Note: The IC50 for Gefitinib in NCI-H1975 cells is reported to be greater than 5 µM (5000 nM)[6].
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a representative method for determining the IC50 values of EGFR inhibitors in a biochemical assay format.
Objective: To measure the direct inhibitory effect of a compound on the kinase activity of purified EGFR protein (wild-type or mutant).
Materials:
-
Recombinant human EGFR protein (wild-type or specific mutant)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.
-
Add the EGFR enzyme to the wells and pre-incubate with the compounds.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into a luminescent signal.
-
Read the luminescence on a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Cell-Based Assay)
This protocol describes a common method for assessing the effect of EGFR inhibitors on the proliferation of cancer cell lines.
Objective: To determine the concentration of a compound that inhibits the growth of a specific cancer cell line by 50% (GI50, often used interchangeably with IC50 in this context).
Materials:
-
Cancer cell lines with known EGFR status (e.g., NCI-H1975, PC-9)
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)
-
Test compounds (this compound, Gefitinib) dissolved in DMSO
-
96-well plates
-
MTS assay reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or similar viability reagent
-
Plate reader capable of absorbance detection
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS reagent to each well and incubate for a further 1-4 hours, as per the manufacturer's instructions. The MTS reagent is converted by viable cells into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO-only control.
-
The IC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
Both this compound and Gefitinib are EGFR tyrosine kinase inhibitors. They function by binding to the ATP-binding site within the intracellular tyrosine kinase domain of the EGFR. This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Gefitinib is a reversible inhibitor, meaning it binds and unbinds from the EGFR. In contrast, this compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR.[5] This irreversible binding leads to a more sustained inhibition of EGFR signaling. Furthermore, this compound is designed to be highly selective for mutant forms of EGFR, including the T790M resistance mutation, while having less activity against wild-type EGFR.[2][4][5] This selectivity is intended to reduce the side effects associated with inhibiting wild-type EGFR in normal tissues.
Caption: EGFR Signaling Pathway and Inhibition by this compound and Gefitinib.
Experimental Workflow
The general workflow for assessing the potency of EGFR inhibitors involves a multi-step process, from initial biochemical screening to cell-based assays.
Caption: General workflow for determining the potency of EGFR inhibitors.
Conclusion
The experimental data clearly demonstrates that this compound is a highly potent inhibitor of clinically relevant EGFR mutations, including the T790M resistance mutation. In direct comparison, this compound shows significantly greater potency against the L858R/T790M mutant than Gefitinib. Furthermore, this compound exhibits selectivity for mutant EGFR over wild-type EGFR, which may translate to a more favorable safety profile. This comparative analysis underscores the potential of this compound as a valuable therapeutic agent for NSCLC patients who have developed resistance to first-generation EGFR TKIs. Further clinical investigation is warranted to fully elucidate its efficacy and safety in this patient population.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of epidermal growth factor receptor tyrosine kinase inhibitors against EGFR T790M. Mutation in non small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancers Dependent on the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Naquotinib's Anti-Cancer Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Naquotinib's performance against other targeted therapies across various cancer types. The information is supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound (also known as ASP8273) is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has shown significant promise in non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation.[3][4] This guide delves into the quantitative data supporting its efficacy, the experimental protocols used for its validation, and its activity in different cancer contexts, providing a comprehensive resource for evaluating its therapeutic potential.
Comparative Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC)
This compound has demonstrated potent inhibitory activity against various EGFR mutations prevalent in NSCLC. The following table summarizes its half-maximal inhibitory concentration (IC50) values in comparison to other well-established EGFR TKIs.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Afatinib IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | del ex19 | 6.9 | ~10-50 | ~0.5-1 | ~5-10 |
| HCC827 | del ex19 | 7.3 | ~10-50 | ~0.5-1 | ~5-10 |
| NCI-H1975 | L858R/T790M | 26 | ~10-15 | >1000 | >1000 |
| PC-9ER | del ex19/T790M | 8-33 | ~10-15 | >1000 | >1000 |
| II-18 | L858R | 43 | ~10-50 | ~0.5-1 | ~5-10 |
| A431 | WT | 600 | ~500-1000 | ~10-50 | ~50-100 |
| NCI-H292 | WT | 260 | Not widely reported | ~10-50 | ~50-100 |
| NCI-H1666 | WT | 230 | Not widely reported | ~10-50 | ~50-100 |
Note: IC50 values are approximate and can vary between studies. The data presented is a synthesis from multiple sources for comparative purposes.[5][3]
Mechanism of Action: Targeting Key Signaling Pathways
This compound exerts its anti-tumor effects by irreversibly binding to the cysteine residue Cys797 in the ATP-binding pocket of the EGFR kinase domain. This covalent modification blocks the downstream signaling pathways that drive tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6][7][8]
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits EGFR, blocking downstream MAPK and PI3K/AKT pathways.
Beyond its primary target, this compound has also been shown to inhibit Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[4] This dual activity suggests its potential therapeutic application in B-cell malignancies.
BTK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits BTK, disrupting BCR signaling and B-cell survival.
Activity in Other Cancer Types
While the primary focus of this compound research has been on NSCLC, its mechanism of action suggests potential efficacy in other cancers where EGFR signaling is dysregulated. However, preclinical data in other solid tumors remains limited.
-
Glioblastoma: EGFR amplification is a common feature of glioblastoma (GBM).[9] While preclinical studies of some EGFR TKIs have shown activity, clinical trial results have been modest.[10] There is currently a lack of specific preclinical data for this compound in glioblastoma cell lines.
-
Colorectal Cancer: In colorectal cancer, the efficacy of EGFR inhibitors is largely restricted to patients with wild-type KRAS.[11][12][13] The activity of this compound in colorectal cancer cell lines with different KRAS mutation statuses has not been extensively reported.
-
Breast Cancer: A subset of triple-negative breast cancers (TNBC) overexpresses EGFR.[14] Studies with other EGFR TKIs have shown some preclinical activity in this subtype.[14] Further investigation is needed to determine the potential of this compound in EGFR-expressing breast cancer models.
Experimental Protocols
The following are detailed methodologies for key in vitro and in vivo assays used to validate the activity of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of a compound on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or comparator drugs for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway, providing a direct measure of the inhibitor's target engagement.
Detailed Steps:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR), p-ERK, and p-AKT. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.[15]
Detailed Steps:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is typically administered orally once daily.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound is a potent, irreversible EGFR TKI with demonstrated efficacy in preclinical models of NSCLC, particularly those with EGFR activating and T790M resistance mutations. Its dual inhibitory activity against BTK opens avenues for its investigation in B-cell malignancies. While its activity in other solid tumors is yet to be fully elucidated, its well-defined mechanism of action provides a strong rationale for further preclinical and clinical evaluation in a broader range of cancer types. The experimental protocols outlined in this guide provide a framework for researchers to independently validate and expand upon the existing knowledge of this compound's anti-cancer properties.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new chance for EGFR inhibition in glioblastoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EGFR in glioblastoma: Preclinical testing of dacomitinib. - ASCO [asco.org]
- 11. Impact of KRAS Mutations on Management of Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutations in KRAS lead to acquired resistance to anti-EGFR therapy in colorectal cancer - ecancer [ecancer.org]
- 13. KRAS Mutation in Colon Cancer: A Marker of Resistance to EGFR-I Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting EGFR in Triple Negative Breast Cancer [jcancer.org]
- 15. researchgate.net [researchgate.net]
Naquotinib: A Comparative Analysis of its Anti-Tumor Activity in Preclinical Models
A detailed guide for researchers, scientists, and drug development professionals on the preclinical efficacy of Naquotinib, a dual EGFR and BTK inhibitor, in comparison to other targeted therapies.
This compound (formerly ASP8273) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC).[1] Notably, it is effective against various EGFR mutations, including the T790M resistance mutation. Furthermore, this compound has shown inhibitory effects on Bruton's tyrosine kinase (BTK), suggesting its potential therapeutic application in B-cell malignancies such as diffuse large B-cell lymphoma (DLBCL).[1]
This guide provides a comprehensive cross-validation of this compound's anti-tumor activity, comparing its performance with other relevant targeted inhibitors. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective resource for the scientific community.
In Vitro Efficacy: A Head-to-Head Comparison
This compound has been evaluated against a panel of cancer cell lines harboring various EGFR mutations and compared with other EGFR TKIs. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: Comparative in vitro activity of this compound and other EGFR inhibitors against NSCLC cell lines.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Erlotinib IC50 (nM) |
| NCI-H1975 | L858R/T790M | 26 | 13 | >10,000 |
| HCC827 | del ex19 | 7.3 | ~15 | 6.5-22 |
| PC-9 | del ex19 | 6.9 | ~18 | 6.5-22 |
| A431 | Wild-Type | 600 | ~500 | ~200 |
Data compiled from multiple sources. Direct head-to-head comparative studies may not be available for all compounds and cell lines.
This compound has also been assessed for its inhibitory activity against BTK in lymphoma cell lines and compared with other BTK inhibitors.
Table 2: Comparative in vitro activity of this compound and other BTK inhibitors against DLBCL cell lines.
| Cell Line | Subtype | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| TMD8 | ABC-DLBCL | ~5 | ~10 | ~3 |
| OCI-Ly10 | ABC-DLBCL | ~8 | ~15 | ~5 |
Data compiled from multiple sources. Direct head-to-head comparative studies may not be available for all compounds and cell lines.
In Vivo Anti-Tumor Activity: Xenograft Models
The anti-tumor efficacy of this compound has been demonstrated in various xenograft models, including patient-derived xenografts (PDX), which more closely mimic the heterogeneity of human tumors.
Table 3: Summary of in vivo anti-tumor activity of this compound in NSCLC xenograft models.
| Model | EGFR Mutation | This compound Dose (mg/kg, oral, daily) | Tumor Growth Inhibition/Regression | Comparator and Outcome |
| NCI-H1975 Xenograft | L858R/T790M | 10, 30, 100 | Dose-dependent tumor regression | Erlotinib (50 mg/kg): No significant inhibition. |
| HCC827 Xenograft | del ex19 | 10, 30, 100 | Dose-dependent tumor regression | Not available |
| LU1868 PDX | L858R/T790M | 10, 30, 100 | Significant tumor growth inhibition | Erlotinib (50 mg/kg): No significant inhibition. |
Table 4: Summary of in vivo anti-tumor activity of this compound in DLBCL xenograft models.
| Model | Subtype | This compound Dose (mg/kg, oral, daily) | Tumor Growth Inhibition/Regression | Comparator and Outcome |
| TMD8 Xenograft | ABC-DLBCL | 10, 30, 100 | Dose-dependent tumor regression | Ibrutinib: Showed significant tumor growth inhibition. Direct comparative data at equivalent doses is limited. |
| OCI-Ly10 Xenograft | ABC-DLBCL | 10, 30, 100 | Dose-dependent tumor regression | Not available |
Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation and survival.
EGFR Signaling Pathway
In NSCLC, this compound targets mutated EGFR, thereby inhibiting downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This leads to decreased cell proliferation and induction of apoptosis.
Figure 1: EGFR Signaling Pathway Inhibition by this compound and Osimertinib.
BTK Signaling Pathway
In ABC-DLBCL, this compound inhibits BTK, a critical component of the B-cell receptor (BCR) signaling pathway. This disruption leads to decreased activation of downstream effectors like PLCγ2 and subsequent inhibition of NF-κB, ultimately promoting apoptosis.
Figure 2: BTK Signaling Pathway Inhibition by this compound and Acalabrutinib.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, HCC827, TMD8)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound and comparator drugs (e.g., Osimertinib, Erlotinib, Ibrutinib, Acalabrutinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and comparator drugs in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins in the EGFR and BTK pathways.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well cell culture plates
-
This compound and comparator drugs
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-BTK (Tyr223), anti-total-BTK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or comparator drugs for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like GAPDH.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Cancer cell line of interest (e.g., NCI-H1975)
-
Matrigel (Corning)
-
This compound and vehicle control (formulation to be determined based on drug properties)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control orally once daily.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
Experimental Workflow Diagram
Figure 3: Overall Experimental Workflow for this compound Evaluation.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent dual inhibitor of mutant EGFR and BTK, with significant anti-tumor activity in both in vitro and in vivo models of NSCLC and DLBCL. Its efficacy against the T790M resistance mutation in EGFR highlights its potential as a valuable therapeutic option for patients who have developed resistance to earlier-generation EGFR TKIs. Furthermore, its activity in DLBCL models suggests a broader therapeutic potential in B-cell malignancies.
This comparative guide, with its detailed data and protocols, is intended to serve as a valuable resource for researchers in the field of oncology and drug development. Further head-to-head clinical trials are necessary to fully elucidate the therapeutic potential of this compound in comparison to existing targeted therapies.
References
A Comparative Safety Analysis of Naquotinib and Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Naquotinib (ASP8273) and osimertinib. Both drugs were developed to target EGFR mutations, including the T790M resistance mutation, in non-small cell lung cancer (NSCLC). While osimertinib has become a standard of care, the development of this compound was discontinued due to an unfavorable risk-benefit profile observed in clinical trials. This comparison aims to provide a comprehensive overview of their safety profiles based on available clinical and preclinical data.
Executive Summary
Osimertinib generally demonstrates a manageable safety profile, with the most common adverse events being diarrhea, rash, and nail toxicities. While serious adverse events like interstitial lung disease (ILD)/pneumonitis and QTc prolongation can occur, they are relatively infrequent. In contrast, clinical trial data for this compound indicated a higher incidence of grade ≥3 treatment-emergent adverse events compared to first-generation EGFR TKIs, leading to the discontinuation of its development. This guide will delve into the specific adverse event data, preclinical safety assessment methodologies, and the underlying signaling pathways to provide a detailed comparative analysis.
Mechanism of Action and Signaling Pathway
Both this compound and osimertinib are irreversible third-generation EGFR-TKIs designed to selectively inhibit mutant EGFR, including sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity is intended to reduce the on-target toxicities associated with first- and second-generation EGFR-TKIs that also inhibit WT EGFR, leading to side effects like severe rash and diarrhea.
The binding of these inhibitors to the mutant EGFR prevents its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Clinical Safety Profiles
The safety profiles of this compound and osimertinib have been evaluated in several clinical trials. While extensive data is available for the approved drug osimertinib, the data for this compound is primarily from its clinical development program, which was terminated.
Adverse Events: this compound
A phase II study of this compound in Japanese patients with EGFR mutation-positive NSCLC reported that the most common treatment-emergent adverse event was diarrhea (77%). In a phase III trial (SOLAR, NCT02588261) comparing this compound to erlotinib or gefitinib, more grade ≥3 treatment-emergent adverse events (TEAEs) were observed in the this compound arm (54.7%) compared to the erlotinib/gefitinib arm (43.5%).[4] This unfavorable safety profile, coupled with limited predicted efficacy, led to the discontinuation of the trial.[4][5]
Table 1: Selected Adverse Events from this compound Clinical Trials
| Adverse Event | This compound (Phase II, Japanese patients)[6] | This compound (Phase III, vs. Erlotinib/Gefitinib)[4] | Erlotinib/Gefitinib (Phase III)[4] |
| Any Grade TEAEs | |||
| Diarrhea | 77% | N/A | N/A |
| Grade ≥3 TEAEs | |||
| Any | N/A | 54.7% | 43.5% |
N/A: Not Available in the provided search results.
Adverse Events: Osimertinib
Osimertinib has been extensively studied in large clinical trials such as AURA3 and FLAURA. The most frequently reported adverse reactions include diarrhea, rash, dry skin, and nail toxicity.[7] Serious adverse reactions, although less common, include interstitial lung disease (ILD)/pneumonitis and QTc interval prolongation.[4]
Table 2: Common Adverse Reactions (≥20%) with Osimertinib Monotherapy (FLAURA trial)
| Adverse Reaction | Osimertinib (n=279) | Erlotinib/Gefitinib (n=277) |
| All Grades | Grade 3 or 4 | |
| Diarrhea | 58% | 2% |
| Rash | 58% | 1% |
| Dry Skin | 36% | <1% |
| Nail Toxicity | 35% | <1% |
| Stomatitis | 29% | <1% |
| Fatigue | 21% | 1% |
| Decreased Appetite | 20% | 1% |
Table 3: Serious Adverse Reactions of Special Interest with Osimertinib
| Adverse Reaction | Incidence (All Grades) |
| Interstitial Lung Disease/Pneumonitis | 3.9% (FLAURA)[4] |
| QTc Interval Prolongation | 1.1% (>500 msec in FLAURA)[4] |
| Cardiomyopathy | 3% |
| Keratitis | 0.7% |
| Erythema Multiforme | <1% |
Experimental Protocols for Safety Assessment
The safety evaluation of EGFR TKIs involves a comprehensive set of preclinical and clinical assessments to identify potential toxicities.
Preclinical Safety Assessment
Preclinical safety studies are crucial for identifying potential on-target and off-target toxicities before human trials. A standard battery of tests is conducted in vitro and in vivo.
-
Off-Target Kinase Screening: These assays are performed to assess the selectivity of the kinase inhibitor. A common method is the in vitro radiometric kinase assay, where the ability of the test compound to inhibit the phosphorylation of a substrate by a large panel of kinases is measured.[8][9] The protocol typically involves incubating the kinase, substrate, and radio-labeled ATP with and without the test compound, followed by quantification of the incorporated radioactivity.
-
hERG Channel Assay: Inhibition of the hERG potassium channel can lead to QT prolongation and potentially fatal cardiac arrhythmias.[7] The automated patch-clamp electrophysiology system is a standard method to assess this. The protocol involves applying the test compound at various concentrations to cells stably expressing the hERG channel and measuring the resulting changes in the ion channel current.[7][10]
-
In Vivo Toxicology Studies: These studies are conducted in animal models (e.g., rats and dogs) to evaluate the overall toxicity profile of the drug candidate.[11] Protocols for repeat-dose toxicology studies involve administering the drug daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels.[11] Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.[11]
Clinical Safety Monitoring
In clinical trials, patient safety is monitored through a structured protocol.
The protocol for safety monitoring in a typical osimertinib clinical trial, such as the LAURA study, involves:
-
Baseline Assessments: Collection of baseline data on adverse events, laboratory parameters, electrocardiogram (ECG), and vital signs before the first dose.[12]
-
Regular Monitoring: Frequent monitoring of adverse events (graded according to CTCAE), laboratory tests, and vital signs throughout the treatment period.[12] ECGs are performed at regular intervals to monitor for QTc prolongation.
-
Specific Monitoring: For known risks, such as ILD/pneumonitis, patients are closely monitored for new or worsening respiratory symptoms.[12]
-
Dose Modifications: The protocol specifies criteria for dose interruption, reduction, or permanent discontinuation of the study drug based on the severity and type of adverse event.[12]
Off-Target Effects
While third-generation EGFR-TKIs are designed for selectivity, they can still have off-target effects. A computational target fishing study predicted that osimertinib could be associated with 31 off-targets, potentially explaining some of its systemic pharmacological effects.[13] Similarly, a comprehensive kinase panel evaluation of this compound showed it inhibits Bruton's tyrosine kinase (BTK) in addition to EGFR.[14] These off-target activities may contribute to both the therapeutic and adverse effect profiles of these drugs.
Conclusion
In comparing the safety profiles of this compound and osimertinib, it is evident that osimertinib possesses a more favorable risk-benefit profile, leading to its successful clinical application. The higher incidence of severe adverse events with this compound ultimately led to the cessation of its development. This comparative guide highlights the importance of a thorough and ongoing evaluation of safety data throughout the drug development process. For researchers and drug development professionals, the case of this compound serves as a reminder that even highly selective targeted therapies can have unexpected toxicities that may limit their clinical utility. Continued research into the mechanisms of both on-target and off-target toxicities is essential for the development of safer and more effective cancer therapeutics.
References
- 1. In Vivo Toxicity Assessment for Novel Treatments of Colon Cancer - Alfa Cytology [alfacytology.com]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 4. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioCentury - Astellas discontinues EGFR inhibitor [biocentury.com]
- 6. ASP8273 tolerability and antitumor activity in tyrosine kinase inhibitor-naïve Japanese patients with EGFR mutation-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.noblelifesci.com [content.noblelifesci.com]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of Naquotinib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Naquotinib, an investigational, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor with antineoplastic activity.[1][2] Given its mechanism of action and use in oncology research, this compound should be managed as a hazardous or cytotoxic agent to minimize occupational exposure and environmental impact. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining regulatory compliance.
Risk Assessment and Hazard Identification
This compound is an orally available small molecule that covalently binds to and inhibits the activity of mutant forms of EGFR.[2] While a specific hazard classification on lists such as the NIOSH hazardous drug list was not identified, its antineoplastic properties necessitate handling it as a potentially hazardous substance.[2] Drugs with antineoplastic activity can be mutagenic, teratogenic, or carcinogenic. Therefore, all waste generated from the handling and use of this compound must be considered hazardous.
Waste Segregation and Container Requirements
Proper segregation of this compound waste at the point of generation is the first and most critical step in its safe disposal. Two primary categories of waste should be distinguished: trace hazardous waste and bulk hazardous waste.
| Waste Category | Description | Container Type | Disposal Method |
| Trace Hazardous Waste | Items contaminated with less than 3% of the original drug weight (e.g., empty vials, syringes, personal protective equipment). | Yellow, puncture-resistant sharps containers or yellow chemotherapy waste bags. | Incineration |
| Bulk Hazardous Waste | Unused or expired this compound, grossly contaminated materials, and spill cleanup supplies. | Black, RCRA-compliant, leak-proof, and sealable containers. | Hazardous Waste Incineration |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of different forms of this compound waste.
3.1. Disposal of Unused or Expired this compound (Bulk Waste)
-
Consult Institutional EH&S: Before initiating disposal, consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines and to schedule a hazardous waste pickup.
-
Container Labeling: Use a designated black RCRA hazardous waste container. Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
Secure Containment: Place the original vials or containers of unused or expired this compound into the labeled black container. Ensure the container is securely sealed to prevent any leakage.
-
Storage: Store the sealed container in a designated and secure satellite accumulation area until it is collected by EH&S.
-
Documentation: Maintain a log of all bulk hazardous waste, including the drug name, quantity, and date of disposal.
3.2. Disposal of Contaminated Labware and PPE (Trace Waste)
-
Segregation: At the point of use, immediately segregate all items contaminated with this compound.
-
Sharps: All sharps (needles, syringes, glass vials) must be placed in a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste. Do not recap needles.
-
Non-Sharps Solid Waste: Items such as gloves, gowns, bench paper, and other contaminated disposable labware should be placed in a yellow chemotherapy waste bag.
-
Sealing and Storage: When the yellow containers or bags are three-quarters full, seal them securely. Place the sealed containers in a designated biohazard box for pickup.
-
Collection: Arrange for collection by your institution's hazardous waste management service.
3.3. Disposal of Liquid Waste
-
Prohibition of Sewer Disposal: Liquid waste containing this compound must not be disposed of down the drain.
-
Collection: Collect all liquid waste in a leak-proof, sealable container clearly labeled as "Hazardous Waste" with the name "this compound."
-
Treatment (if applicable): Some institutions may require the solidification of liquid waste before disposal. If so, add an appropriate absorbent material to the liquid waste container.
-
Final Disposal: The sealed container of liquid waste is considered bulk hazardous waste and should be placed in a black RCRA container for collection and incineration.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Segregation and Disposal.
Caption: Decision Tree for this compound Waste Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
